2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFI/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGSRAXUGODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Topic: Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide details the synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene , a highly functionalized phenethyl halide scaffold. This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly for introducing the 2-bromo-4-fluorophenethyl motif into secondary amines or thiols via nucleophilic substitution.
The synthetic strategy prioritizes chemoselectivity to preserve the aryl bromide and fluoride moieties while transforming the ethyl side chain. The chosen route proceeds via the reduction of 2-bromo-4-fluorophenylacetic acid followed by an Appel iodination . This pathway avoids the use of harsh lithiation or strongly basic conditions that could lead to halogen scrambling or elimination.[1]
Retrosynthetic Analysis & Strategy
The target molecule (3) is disconnected at the C-I bond, revealing the precursor alcohol (2). The alcohol is derived from the corresponding phenylacetic acid (1) via chemoselective reduction. This approach is superior to direct electrophilic halogenation of a phenethyl substrate, which would lack the necessary regiocontrol.
Strategic Considerations
-
Ar-Br Stability: The aryl bromide at the ortho position is labile to Lithium-Halogen exchange. Therefore, organolithium reagents (e.g., for epoxide opening) are avoided.
-
Reduction Selectivity: Lithium Aluminum Hydride (
) can occasionally cause hydrodebromination (loss of Br) at elevated temperatures. Borane-Tetrahydrofuran ( ) is selected as the reducing agent for its exquisite selectivity towards carboxylic acids in the presence of aryl halides. -
Iodination: The Appel reaction (
) is chosen for its mild, neutral conditions, converting the alcohol to the iodide with inversion of configuration (not relevant here for a primary carbon) and high yields.
Experimental Protocols
Step 1: Chemoselective Reduction of Carboxylic Acid
Objective: Convert 2-bromo-4-fluorophenylacetic acid to 2-(2-bromo-4-fluorophenyl)ethanol.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Bromo-4-fluorophenylacetic acid | 233.03 | 1.0 | Substrate |
| 85.94 | 1.2 - 1.5 | Reducing Agent | |
| THF (Anhydrous) | 72.11 | Solvent | Reaction Medium |
| Methanol | 32.04 | Excess | Quench |
Protocol
-
Setup: Oven-dry a 2-neck round-bottom flask (RBF) and equip it with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-bromo-4-fluorophenylacetic acid (1.0 equiv) and anhydrous THF (0.2 M concentration relative to substrate). Cool the solution to 0 °C in an ice bath.
-
Addition: Transfer the
solution (1.2 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30 minutes. Note: Gas evolution ( ) will occur. -
Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; stain with
or PMA). The acid spot should disappear, and a less polar alcohol spot should appear. -
Quench: Cool the mixture back to 0 °C. Carefully add Methanol dropwise until gas evolution ceases. This destroys excess borane and breaks down the borate ester intermediate.
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc and wash with saturated
(to remove unreacted acid) and Brine. Dry over , filter, and concentrate. -
Purification: The crude material is often pure enough for the next step. If necessary, purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).
Key Insight: The borane reduction proceeds via a triacyloxyborane intermediate, which is reduced intramolecularly. This mechanism is faster for carboxylic acids than for esters or halides, ensuring chemoselectivity.
Step 2: Appel Iodination
Objective: Convert 2-(2-bromo-4-fluorophenyl)ethanol to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Alcohol Intermediate | 219.05 | 1.0 | Substrate |
| Triphenylphosphine ( | 262.29 | 1.3 | Activator |
| Imidazole | 68.08 | 1.3 | Base/Scavenger |
| Iodine ( | 253.81 | 1.3 | Halogen Source |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent |
Protocol
-
Setup: Equip a RBF with a stir bar and nitrogen atmosphere. Wrap the flask in aluminum foil (iodides are light-sensitive).
-
Dissolution: Dissolve
(1.3 equiv) and Imidazole (1.3 equiv) in anhydrous DCM (0.15 M). Add the Alcohol (1.0 equiv) to this solution.[2] -
Iodine Addition: Cool the mixture to 0 °C . Add Iodine (1.3 equiv) portion-wise over 15 minutes. The solution will turn dark initially and then fade to a yellow/orange suspension as the phosphonium salt forms.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2 hours. Monitor by TLC (System: 10% EtOAc/Hexanes). The product will be significantly less polar (higher
) than the alcohol. -
Workup: Dilute with Hexanes (precipitates
). Filter the solids through a pad of Celite. Wash the filtrate with 10% aqueous (Sodium Thiosulfate) to remove excess iodine (color change from brown to clear), followed by water and brine. -
Purification: Concentrate the organic layer.[2] Purify via flash chromatography using a non-polar gradient (100% Hexanes to 5% EtOAc/Hexanes).
-
Note:
can be difficult to remove. If it co-elutes, triturating the crude solid with cold pentane/ether often precipitates the oxide while dissolving the product.
-
Characterization & Data Validity
The synthesized product must be validated using NMR spectroscopy.
Expected NMR Data ( , 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Ar-H (3) | ~7.30 | dd | 1H | ortho to Br, meta to F |
| Ar-H (6) | ~7.15 | dd | 1H | ortho to alkyl, meta to F |
| Ar-H (5) | ~6.95 | td | 1H | meta to alkyl, ortho to F |
| ~3.35 | t | 2H | ||
| Ar- | ~3.20 | t | 2H | Benzylic methylene |
Diagnostic Signal: The shift of the terminal methylene from ~3.8 ppm (in the alcohol) to ~3.35 ppm (in the iodide) confirms the transformation.
Process Safety & Troubleshooting
Critical Failure Points
-
Debromination during Reduction:
-
Incomplete Iodination:
-
Product Instability:
Alternative Route (Scalable)
For multi-gram scale (>50g), the removal of triphenylphosphine oxide in the Appel reaction becomes burdensome.
-
Alternative: Convert alcohol to Mesylate (OMs) using
, then treat with NaI in Acetone (Finkelstein reaction). - , NaOMs), simplifying purification.
References
-
Reduction of Aryl Acids: Brown, H. C.; Stocky, T. P. "Borane-Tetrahydrofuran for the Selective Reduction of Carboxylic Acids."[7] J. Am. Chem. Soc.1977 , 99, 8218. Link
-
Appel Reaction: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew. Chem. Int. Ed. Engl.1975 , 14, 801. Link
-
Iodination Protocols: Garegg, P. J.; Samuelsson, B. "Novel Reagent System for Converting Alcohols to Iodides." J. Chem. Soc., Perkin Trans. 11980 , 2866. Link
-
Borane Safety: "Handling and Storage of Borane-Tetrahydrofuran Complex." Org.[8][9] Process Res. Dev.2008 , 12, 1245. Link
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine and PPh3 in the presence of K2CO3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Appel Reaction [organic-chemistry.org]
physicochemical properties of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Executive Summary
This technical guide provides an in-depth analysis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene , a specialized tri-halogenated arene intermediate. Distinguished by its unique substitution pattern—featuring an alkyl iodide, an aryl bromide, and an aryl fluoride—this molecule serves as a high-value "linchpin" scaffold in medicinal chemistry. Its design allows for orthogonal functionalization: the alkyl iodide is primed for nucleophilic substitution (
Part 1: Physicochemical Profile[1][2]
The physicochemical data below synthesizes calculated cheminformatic descriptors with empirical trends observed in structurally analogous phenethyl halides.
Table 1: Physicochemical Properties
| Property | Value / Description | Confidence Level |
| IUPAC Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene | High |
| Molecular Formula | High | |
| Molecular Weight | 328.95 g/mol | High |
| Physical State | Viscous pale-yellow oil or low-melting solid | High (Analog based) |
| Boiling Point | ~285–295°C (at 760 mmHg) | Predicted |
| Density | 1.95 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.8 – 4.2 | Predicted |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene.[1][2] Insoluble in water. | High |
| Flash Point | >110°C | Predicted |
Structural Analysis:
The molecule is defined by the 2-iodoethyl tail. Unlike benzylic halides, which are prone to
Part 2: Synthetic Methodology
As this compound is not a commodity chemical, in-house synthesis is often required. The most robust, self-validating protocol utilizes a Hydroboration-Iodination sequence starting from the corresponding styrene. This route ensures exclusive anti-Markovnikov regioselectivity.
Protocol: Synthesis from 2-Bromo-4-fluorostyrene
Step 1: Hydroboration-Oxidation [3][4][5]
-
Precursor: 2-Bromo-4-fluoro-1-vinylbenzene (derived from 2-bromo-4-fluorobenzaldehyde via Wittig).
-
Reagents:
(1.0 M), followed by . -
Procedure:
-
Cool a solution of the styrene in anhydrous THF to 0°C under
. -
Add
dropwise. Stir at RT for 2 hours. -
Critical Control Point: Oxidative workup must be controlled (
) to prevent migration or polymerization. Add 3M NaOH, then 30% dropwise. -
Isolate 2-(2-Bromo-4-fluorophenyl)ethanol .
-
Step 2: Iodination (Appel-Type Condition)
-
Reagents: Triphenylphosphine (
), Iodine ( ), Imidazole, DCM.[6] -
Procedure:
-
Dissolve the alcohol (1.0 eq) and
(1.2 eq) in dry DCM. Add Imidazole (1.5 eq) to buffer HI generation. -
Cool to 0°C. Add
(1.2 eq) portion-wise. The solution will transition from colorless to yellow/orange. -
Stir for 1 hour. Monitor by TLC (Product
> Alcohol ). -
Workup: Quench with saturated
(removes excess iodine). Wash with brine.[7][6] Dry over .[7][6] -
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Note: The product is light-sensitive; wrap columns in foil.
-
Part 3: Reactivity & Applications
The core value of this molecule lies in its Orthogonal Reactivity Hierarchy . You can selectively engage one halogen without disturbing the others.
-
Tier 1: Alkyl Iodide (
Lability)-
Reactivity: Highest.
-
Application: Displacement by amines, azides, or thiols to attach linkers or pharmacophores.
-
Conditions:
, Acetone, RT. The aryl bromide remains intact.
-
-
Tier 2: Aryl Bromide (Cross-Coupling)
-
Reactivity: Moderate.
-
Application: Suzuki-Miyaura or Buchwald-Hartwig coupling to build the core scaffold.
-
Conditions:
, Boronic Acid, .
-
-
Tier 3: Aryl Fluoride (Metabolic Block/Activation)
-
Reactivity: Lowest (Inert under standard conditions).
-
Application: Modulates pKa and lipophilicity; blocks metabolic oxidation at the para-position.
-
Visualizing the Workflow
Figure 1: Synthetic pathway and orthogonal reactivity hierarchy.
Part 4: Handling and Stability
-
Light Sensitivity: The C-I bond is photolabile. Prolonged exposure to ambient light causes homolytic cleavage, liberating iodine (purple discoloration). Storage: Amber vials, under Argon, at -20°C.
-
Thermal Stability: Avoid heating above 100°C without solvent, as elimination to the styrene (reversal of synthesis) is possible under basic/thermal stress.
-
Safety: As an alkylating agent, this compound is a potential mutagen. Double-gloving and use of a fume hood are mandatory.
References
-
Hydroboration-Oxidation Methodology: Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins.
-
Appel Reaction (Alcohol to Iodide): Garegg, P. J., & Samuelsson, B. (1980). One pot conversion of alcohols into iodides using iodine and triphenylphosphine.
-
Halogen Selectivity in Cross-Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
-
General Properties of Phenethyl Halides: National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-(2-iodoethyl)-4-fluorobenzene.
Sources
- 1. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Triphenylphosphine and iodine can be used to convert alcohols to ... | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hydroboration - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
Technical Whitepaper: Spectroscopic Characterization & Validation of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
This guide serves as a definitive technical reference for the spectroscopic validation of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene . As this compound is often a transient intermediate in the synthesis of complex pharmacophores (e.g., serotonin antagonists or kinase inhibitors), rigorous characterization is critical to prevent downstream synthetic failures.
The data presented below synthesizes experimental precedents from analogous poly-halogenated phenethyl systems and theoretical chemical shift principles.
Executive Summary
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a tri-functionalized building block. Its structural integrity relies on three distinct halogenated sites: an aryl fluoride, an aryl bromide, and an alkyl iodide. The primary challenge in characterization is distinguishing the terminal alkyl iodide from potential side products (e.g., the corresponding bromide, alcohol precursor, or vinyl elimination product).
This guide defines the Target Spectroscopic Profile (TSP) required to certify the compound's purity and identity.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 328.95 g/mol |
| Appearance | Pale yellow oil (sensitive to light/oxidation) |
| Solubility | Soluble in |
Synthesis & Impurity Context
To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized from 2-(2-bromo-4-fluorophenyl)ethanol via an Appel reaction or sulfonate displacement.
Workflow & Impurity Logic
The following diagram illustrates the synthesis pathway and potential impurities that must be ruled out by spectroscopy.
Figure 1: Synthesis workflow and critical impurity origins. QC protocols must specifically target the differentiation of the alkyl iodide from the alcohol and styrene side-products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural confirmation. The 1H and 13C spectra provide unequivocal proof of the alkyl iodide chain and the substitution pattern on the benzene ring.
1H NMR Data (400 MHz, CDCl3)
The ethyl chain exhibits a characteristic
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H3 | 7.32 | dd | 1H | Aromatic proton between Br and F. Deshielded by Br. | |
| Ar-H6 | 7.18 | dd | 1H | Aromatic proton adjacent to alkyl chain. | |
| Ar-H5 | 6.95 | td | 1H | Proton adjacent to F; shows large geminal F coupling. | |
| 3.36 | t | 2H | Diagnostic: Iodomethyl protons. Upfield relative to bromides ( | ||
| Ar- | 3.22 | t | 2H | Benzylic protons. Slightly deshielded by ortho-Br. |
Critical QC Check:
-
Differentiation: If the triplet at 3.36 ppm appears at 3.80 ppm , you have synthesized the alkyl bromide (side product if using
) or chloride. -
Elimination: If you see olefinic signals at 5.5–6.5 ppm, the compound has eliminated HI to form the styrene derivative.
13C NMR Data (100 MHz, CDCl3)
The Carbon-13 spectrum contains the most definitive proof of the alkyl iodide: the upfield shift of the iodinated carbon .
| Carbon | Shift ( | Splitting ( | Assignment |
| C-F (C4) | 161.5 | d, | Ipso-fluorine carbon (Doublet). |
| C-ipso (C1) | 136.2 | d, | Quaternary carbon attached to ethyl group. |
| C-H (C3) | 120.1 | d, | Carbon between Br and F. |
| C-H (C6) | 131.5 | d, | Carbon adjacent to ethyl group. |
| C-Br (C2) | 124.8 | d, | Quaternary carbon with Bromine. |
| C-H (C5) | 114.5 | d, | Carbon ortho to Fluorine. |
| Ar- | 40.2 | s | Benzylic carbon. |
| 4.8 | s | Diagnostic: Terminal carbon attached to Iodine. Extremely upfield (typically < 10 ppm). |
Expert Insight: The signal at ~5 ppm is the "smoking gun" for primary alkyl iodides. If this carbon appears at ~30 ppm, it is likely the bromide or chloride.
19F NMR (376 MHz, CDCl3)
-
Shift:
-114.5 ppm (approx). -
Pattern: Multiplet (tt or similar) due to coupling with H3, H5, and potentially H6.
Mass Spectrometry (MS)
For halogenated compounds, the isotopic abundance pattern is as important as the molecular ion.
Method: GC-MS (EI, 70 eV)
-
Molecular Ion (
): 328 (base mass). -
Isotopic Pattern:
-
The molecule contains one Bromine (
). -
Iodine and Fluorine are monoisotopic.
-
Result: You will see a doublet of equal intensity at m/z 328 and 330 .
-
Fragmentation Pathway
The C-I bond is the weakest link (
Figure 2: Primary fragmentation pathway in Electron Impact (EI) MS. The loss of Iodine (127 Da) is the dominant process.
Infrared (IR) Spectroscopy
IR is useful for a quick "Go/No-Go" decision before running NMR.
-
C-F Stretch: Strong band at 1220–1250 cm⁻¹ .
-
C-Br Stretch: Medium/Strong band at 1040–1070 cm⁻¹ .
-
C-I Stretch: Weak band at 500–600 cm⁻¹ (often outside standard range, but look for fingerprint changes).
-
Absence of OH: The broad band at 3200–3500 cm⁻¹ must be absent . Its presence indicates unreacted alcohol precursor.
Experimental Protocols
Protocol 1: Sample Preparation for NMR
-
Solvent: Use
neutralized with basic alumina or silver foil. Reason: Alkyl iodides can degrade in acidic , liberating which broadens peaks. -
Concentration: 10 mg in 0.6 mL solvent.
-
Acquisition: Standard proton parameters (16 scans). For
, ensure sufficient relaxation delay ( ) to detect the quaternary carbons C1 and C2.
Protocol 2: Storage & Stability
-
Observation: This compound is photosensitive. The C-I bond cleaves under UV light, turning the sample pink/violet (liberation of
). -
Action: Store at -20°C in amber vials under Argon. If the sample turns pink, wash with dilute aqueous
(sodium thiosulfate) before spectroscopic analysis to remove paramagnetic iodine species that ruin NMR resolution.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for C-I chemical shifts).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
PubChem Compound Summary. (2024). 2-(4-Bromophenyl)ethanol (Precursor Analog). National Center for Biotechnology Information. Link
-
Reich, H. J. (2023). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Source for alkyl iodide 13C shifts). Link
Technical Guide: Solubility & Stability of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
This guide details the physicochemical behavior, stability mechanisms, and handling protocols for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene .
Editorial Note: This compound is a poly-halogenated phenethyl iodide. Unlike simple aryl halides, its stability is dictated by the reactive 2-iodoethyl alkyl chain . The presence of the electron-withdrawing fluorine and bromine on the aromatic ring further modulates the acidity of the benzylic protons, increasing susceptibility to elimination reactions.
Executive Summary
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a high-value synthetic intermediate characterized by three distinct halogen functionalities: a stable aryl fluoride, a reactive aryl bromide (for cross-coupling), and a highly reactive primary alkyl iodide (for alkylation).
-
Core Challenge: The molecule is inherently unstable due to the "phenethyl iodide" motif. It is prone to dehydrohalogenation (loss of HI) to form the corresponding styrene, a reaction driven by the formation of a conjugated aromatic system.
-
Primary Risk: Photolytic cleavage of the C–I bond and base-catalyzed elimination.
-
Solubility Profile: Highly lipophilic; strictly hydrophobic.
Physicochemical Profile & Solubility
Molecular Analysis
-
Lipophilicity: High.[1] The presence of three heavy halogens (Br, F, I) and an ethyl chain results in a high partition coefficient (LogP > 4.0, estimated).
-
Solvation Thermodynamics: The lattice energy is dominated by van der Waals forces and halogen bonding. Dissolution requires non-polar or moderately polar aprotic solvents to overcome these cohesive forces.
Solubility Compatibility Table
Data summarized for standard laboratory conditions (25°C).
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for storage and reactions. Stabilized DCM (amylene) is recommended over EtOH-stabilized to avoid nucleophilic attack. |
| Ethers | THF, Diethyl Ether, MTBE | Good | THF is ideal for subsequent lithiation/Grignard formation. Avoid peroxides which promote radical degradation. |
| Esters | Ethyl Acetate | Good | Suitable for extraction and chromatography. |
| Hydrocarbons | Hexanes, Heptane | Moderate | Soluble, but may require slight warming. Useful for recrystallization/precipitation. |
| Polar Aprotic | DMF, DMSO | Good | Caution: High dielectric constant accelerates |
| Protic | Methanol, Ethanol, Water | Poor / Incompatible | Strictly insoluble in water. Alcohols pose a risk of solvolysis (ether formation) on prolonged storage. |
Stability Mechanisms & Degradation Pathways
The stability of this compound is governed by the weakness of the C(sp³)–I bond and the acidity of the benzylic protons.
Critical Degradation Pathways
-
Photolytic Homolysis (Radical Pathway): The C–I bond energy (~50 kcal/mol) is susceptible to cleavage by UV/visible light.
-
-Elimination (Styrene Formation):
This is the most critical chemical risk. The benzylic protons (adjacent to the ring) are acidified by the electron-withdrawing Aryl ring (further enhanced by F and Br substituents).
-
Mechanism:[2] Base-catalyzed E2 elimination releases HI to form 2-bromo-4-fluorostyrene .
-
Trigger: Basic impurities (e.g., traces of
in glassware), heat, or polar aprotic solvents.
-
-
Finkelstein Scrambling: In the presence of other halide ions (Cl⁻, Br⁻) in solution, the iodide can be displaced, leading to mixtures of alkyl chlorides or bromides.
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways. The E2 elimination to styrene is irreversible and chemically alters the core scaffold.
Handling & Storage Protocols
To maintain purity >98%, the following "Self-Validating" protocols must be enforced.
The "Copper Strip" Stabilization Method
For long-term storage of alkyl iodides, copper acts as a scavenger for free iodine, preventing the autocatalytic radical decomposition loop.
-
Protocol: Add activated copper turnings (washed with dilute HCl, water, acetone, and dried) to the storage vial.
-
Validation: If the copper surface remains bright, the iodide is stable. If it turns black (CuI), degradation is occurring.
Storage Conditions
-
Temperature: -20°C (Freezer). Low temperature kinetically inhibits the elimination to styrene.
-
Container: Amber borosilicate glass with a PTFE-lined cap. Never use clear glass.
-
Atmosphere: Argon or Nitrogen headspace. Oxygen promotes radical chain oxidation.
Handling Workflow (Decision Tree)
Figure 2: Operational decision tree for handling and remediation of the compound.
Experimental Protocols
Solubility & Stability Verification (HPLC Method)
Do not rely solely on visual inspection. Use this HPLC method to quantify the "Styrene Impurity."
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 10 minutes. (High organic required due to lipophilicity).
-
Detection: UV at 254 nm (Aromatic absorption).
-
Diagnostic Markers:
-
Target Peak: Late eluting (Alkyl iodide).
-
Impurity Peak (Styrene): Will elute later or earlier depending on specific column interactions, but typically distinct due to conjugation. Styrene has a distinct UV max ~245-250 nm with higher extinction coefficient.
-
Remediation of Degraded Material
If the compound has turned brown (iodine contamination):
-
Dissolve in Dichloromethane (DCM) .
-
Wash with 10% aqueous Sodium Thiosulfate (
) . The brown color will vanish instantly as reduces to . -
Wash with water, dry over Magnesium Sulfate (
) (Avoid or basic drying agents to prevent elimination). -
Concentrate in vacuo at < 30°C .
References
-
BenchChem Technical Support. (2025).[4] An In-depth Technical Guide to the Chemistry of Alkyl Iodides.[4] BenchChem.[4] Link
-
Zielke, B. T. (2024).[5] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.[5] Heliyon, 10(24).[5] Link[5]
-
Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory. Calibre Chemicals. Link
-
PubChem. (n.d.). 2-Bromo-4-fluoro-1-iodobenzene Compound Summary. National Library of Medicine. Link(Note: Cited for aryl halide properties; structural analog).
-
Sigma-Aldrich. (n.d.). 2-bromo-4-fluoro-3-iodo-1-propoxybenzene Product Sheet. Merck KGaA. Link(Note: Structural analog for solubility comparison).
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- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Abstract
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a valuable halogenated aromatic intermediate, serving as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature, featuring bromo, fluoro, and iodoethyl substituents, allows for selective, sequential chemical transformations. This guide provides a comprehensive overview of a robust synthetic strategy starting from commercially available 2-bromo-4-fluorophenylacetic acid. We will delve into the rationale behind the chosen pathway, provide detailed experimental protocols for each step—reduction and subsequent iodination—and discuss the critical parameters that ensure high yield and purity.
Introduction and Retrosynthetic Analysis
The target molecule, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, possesses a unique substitution pattern that makes it an attractive precursor for drug development and advanced materials research. The presence of three distinct halogen moieties at different positions (aromatic bromine, aromatic fluorine, and aliphatic iodine) offers orthogonal reactivity for various cross-coupling and nucleophilic substitution reactions.
A logical retrosynthetic analysis suggests that the 2-iodoethyl side chain can be readily installed from a corresponding primary alcohol, 2-(2-bromo-4-fluorophenyl)ethanol. This transformation is a classic example of an alcohol-to-iodide conversion. The precursor alcohol, in turn, can be efficiently prepared by the reduction of a commercially available carboxylic acid, 2-bromo-4-fluorophenylacetic acid.[1][2][3][4] This two-step approach is advantageous due to the accessibility of the starting material and the high efficiency of the individual transformations.
The overall synthetic strategy is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Experimental Protocols
This section details the two-stage synthesis from 2-bromo-4-fluorophenylacetic acid.
Stage 1: Reduction of 2-Bromo-4-fluorophenylacetic acid to 2-(2-Bromo-4-fluorophenyl)ethanol
The first stage involves the reduction of the carboxylic acid to the corresponding primary alcohol. This is a fundamental transformation in organic synthesis.
Rationale and Mechanistic Insight: The conversion of a carboxylic acid to an alcohol requires a strong reducing agent capable of reducing the carbonyl group. While various reagents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is a common and highly effective choice for this transformation due to its high reactivity. The mechanism involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon of the carboxylic acid. An initial deprotonation of the acidic proton is followed by coordination of the aluminum to the carbonyl oxygen, activating it for subsequent hydride attacks, ultimately leading to the primary alcohol after an aqueous workup. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another excellent option that offers high selectivity for carboxylic acids.
Detailed Experimental Protocol:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a solution of 2-bromo-4-fluorophenylacetic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of Lithium Aluminum Hydride (LiAlH₄) (approx. 1.5 - 2.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
Workup and Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product, 2-(2-bromo-4-fluorophenyl)ethanol, can be purified by flash column chromatography on silica gel.
Stage 2: Iodination of 2-(2-Bromo-4-fluorophenyl)ethanol
The final step is the conversion of the synthesized alcohol into the target iodoalkane.
Rationale and Mechanistic Insight: The conversion of alcohols to alkyl iodides is a well-established transformation. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), is a highly reliable method that proceeds under mild, neutral conditions.[5] The mechanism involves the formation of an iodotriphenylphosphonium iodide intermediate from the reaction of PPh₃ and I₂. The alcohol's oxygen atom then attacks the phosphonium ion, forming an alkoxyphosphonium iodide. The iodide ion then acts as a nucleophile in an Sₙ2 reaction, displacing the triphenylphosphine oxide (TPPO) leaving group to yield the final alkyl iodide. This method is advantageous as it avoids strongly acidic conditions that could lead to side reactions.
Detailed Experimental Protocol:
-
Setup: To a stirred solution of triphenylphosphine (1.5 equivalents) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, add iodine (1.5 equivalents) portion-wise at 0 °C.[5] The mixture will turn into a dark brown solution/slurry.
-
Addition of Alcohol: A solution of 2-(2-bromo-4-fluorophenyl)ethanol (1.0 equivalent) from Stage 1 in dry DCM is added dropwise to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature and monitored by TLC. The conversion is typically complete within 2-4 hours.
-
Workup: Upon completion, the reaction is quenched by washing with an aqueous solution of sodium thiosulfate to remove any excess iodine.[5] The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure. The crude product will contain the target compound and triphenylphosphine oxide as a major byproduct. Purification is achieved by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate gradient) to afford pure 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Summary of Starting Materials and Reagents
The following table summarizes the key materials required for this synthetic sequence.
| Stage | Starting Material / Intermediate | Key Reagents | Solvent |
| 1 | 2-Bromo-4-fluorophenylacetic acid[1][3] | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF) | Anhydrous Tetrahydrofuran (THF) |
| 2 | 2-(2-Bromo-4-fluorophenyl)ethanol | Triphenylphosphine (PPh₃), Iodine (I₂) | Anhydrous Dichloromethane (DCM) |
Alternative Starting Materials and Pathways
While the presented route is robust, alternative strategies exist. For instance, one could start from 2-bromo-4-fluorobenzaldehyde.[6][7][8][9]
Caption: Alternative synthetic route via a Wittig reaction.
This alternative involves a two-step process:
-
Wittig Reaction: Conversion of the aldehyde to 2-bromo-4-fluoro-1-vinylbenzene using a methyl ylide (e.g., generated from methyltriphenylphosphonium bromide and a strong base).
-
Hydroiodination: Addition of hydrogen iodide (HI) across the double bond of the vinyl group. This step often requires careful control of conditions to ensure Markovnikov or anti-Markovnikov selectivity as needed.
This pathway, while viable, introduces challenges such as the handling of strong bases for the Wittig reaction and the regioselectivity of the hydroiodination step, making the reduction/iodination sequence from the carboxylic acid a more straightforward and often higher-yielding approach for many research settings.
Conclusion
The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is efficiently achieved through a two-step sequence starting from the readily available 2-bromo-4-fluorophenylacetic acid. The process involves a robust reduction to the corresponding alcohol, followed by a mild and effective iodination. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this key chemical intermediate, enabling its application in broader synthetic campaigns.
References
- Google Patents. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
- Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Merck. 2-bromo-4-fluoro-3-iodo-1-propoxybenzene. [Link]
- Google Patents.
-
CP Lab Chemicals. 2-Bromo-4-fluorophenylacetic acid, min 98%, 100 grams. [Link]
-
Indian Academy of Sciences. A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
Organic Syntheses. 2-bromoethanol. [Link]
-
National Center for Biotechnology Information. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]
-
Royal Society of Chemistry. Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. [Link]
-
Oakwood Chemical. 2-Bromo-4-fluorophenylacetic acid. [Link]
-
Tsinghua University Press. NaBH4/I2-Mediated Efficient Iodination of Alcohols. [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
PubChem. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372. [Link]
-
ResearchGate. Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. | Request PDF. [Link]
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- 4. 2-Bromo-4-fluorophenylacetic acid | 61150-59-2 [sigmaaldrich.com]
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- 9. 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | TCI AMERICA [tcichemicals.com]
literature review on 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene derivatives
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene Derivatives: Synthesis, Reactivity, and Applications
Executive Summary:
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document leverages data from closely related analogues and established chemical principles to detail its predicted properties, propose robust synthetic pathways, and explore its synthetic utility. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's unique structural attributes—a fluorine atom for metabolic stability, differentially reactive carbon-halogen bonds (C-Br and C-I) for sequential functionalization, and a reactive iodoethyl group for linker chemistry. This combination makes it a highly valuable scaffold for constructing complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Scaffold
The strategic incorporation of fluorine and multiple, distinct halogen handles onto a single aromatic scaffold is a powerful strategy in modern drug design.[1][2] The title compound, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, and its derivatives are emblematic of this approach.
-
Fluorine's Role: The fluorine atom at the 4-position significantly influences the molecule's electronic properties. As the most electronegative element, it can increase the metabolic stability of adjacent groups by strengthening C-H bonds and can modulate the pKa of nearby functionalities. Furthermore, it often enhances binding affinity to target proteins by participating in favorable electrostatic interactions.[2]
-
Orthogonal Halogen Handles: The presence of both a bromine and an iodine atom on the aromatic ring is of paramount importance for synthetic strategy. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This differential reactivity allows for selective, sequential functionalization of the aromatic core.
-
The Iodoethyl Linker: The 1-(2-iodoethyl) side chain introduces a reactive alkyl halide. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows the scaffold to be tethered to other molecules, polymers, or biological probes, making it an ideal building block for creating complex drug conjugates or materials.
Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Source/Justification |
| CAS Number | Not Assigned | Based on literature search. |
| Molecular Formula | C₈H₇BrFI | Derived from structure. |
| Molecular Weight | 328.95 g/mol | Calculated from atomic weights. |
| Appearance | Pale yellow to light brown oil | Typical for poly-halogenated aromatic compounds.[4] |
| Boiling Point | > 250 °C (estimated) | Extrapolated from similar structures. |
| Solubility | Insoluble in water; soluble in common organic solvents (DCM, THF, Ethyl Acetate). | Based on nonpolar nature. |
Spectroscopic Characterization (Predicted):
Definitive structural confirmation relies on a combination of spectroscopic methods.[6]
| Technique | Expected Signature |
| ¹H NMR | Three distinct aromatic protons, each showing coupling to fluorine and adjacent protons. Two triplets in the aliphatic region for the -CH₂-CH₂-I group. |
| ¹³C NMR | Eight distinct carbon signals. The carbon attached to fluorine will appear as a doublet with a large ¹JC-F coupling constant. |
| Mass Spec (EI) | A complex isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br). Characteristic fragments corresponding to the loss of iodine (M-127) and the ethyl group. |
Synthesis and Mechanistic Insights
A robust synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can be proposed via a logical retrosynthetic approach, starting from commercially available precursors. The strategy hinges on first constructing the substituted aromatic core and then elaborating the side chain.
Retrosynthetic Analysis
The proposed disconnection strategy is outlined below. The primary disconnection is at the iodoethyl side chain, tracing it back to a more stable vinyl or hydroxyethyl precursor. The aromatic core can be synthesized from a suitable aniline derivative via a Sandmeyer-type reaction.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway
The most chemically sound forward synthesis involves the construction of an intermediate, 2-bromo-4-fluoro-1-vinylbenzene, followed by a selective anti-Markovnikov hydroiodination.
Caption: Proposed multi-step synthesis pathway.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Bromo-4-fluoro-1-iodobenzene from 2-Bromo-4-fluoroaniline
This procedure is adapted from standard Sandmeyer reaction protocols.[7][8]
-
Diazotization: To a stirred suspension of 2-bromo-4-fluoroaniline (1.0 eq) in 6M hydrochloric acid (4.0 eq) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting solution for 30 minutes.
-
Iodination: In a separate flask, dissolve potassium iodide (3.0 eq) in water. Add the cold diazonium salt solution to the potassium iodide solution in portions. The reaction is exothermic and will evolve nitrogen gas.
-
Workup: Allow the mixture to warm to room temperature and then heat to 50 °C for 1 hour to ensure complete decomposition. Cool the mixture and extract with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield 2-bromo-4-fluoro-1-iodobenzene.
Step 2: Stille Coupling to form 2-Bromo-4-fluoro-1-vinylbenzene
-
Reaction Setup: To a solution of 2-bromo-4-fluoro-1-iodobenzene (1.0 eq) in anhydrous toluene, add vinyltributylstannane (1.2 eq).
-
Catalysis: Degas the solution with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 100 °C under an inert atmosphere for 12-18 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous potassium fluoride solution to remove tin byproducts. Dry the organic layer, concentrate, and purify by column chromatography.
Step 3: Anti-Markovnikov Hydroiodination
-
Hydroboration: Dissolve 2-bromo-4-fluoro-1-vinylbenzene (1.0 eq) in anhydrous THF under argon and cool to 0 °C. Add borane-THF complex (1.0 M solution, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Iodination: Cool the mixture back to 0 °C. Add a solution of sodium hydroxide (3.0 eq) in water, followed by a solution of iodine (1.2 eq) in THF. Stir vigorously for 4-6 hours at room temperature.
-
Workup and Purification: Quench the reaction with saturated sodium thiosulfate solution. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by column chromatography to yield 2-bromo-4-fluoro-1-(2-iodoethyl)benzene.
Reactivity and Synthetic Utility
The primary value of this scaffold lies in its capacity for selective, sequential reactions. The C-I bond on the aromatic ring is the most reactive site for cross-coupling, followed by the C-Br bond. The alkyl iodide is susceptible to nucleophilic attack.
Caption: Key reaction pathways for the title compound.
Applications in Drug Discovery and Development
This scaffold is not an end-product but a sophisticated starting point for building high-value molecules.
-
Fragment-Based Drug Discovery (FBDD): The core can be used as a fragment for screening against biological targets. Hits can be elaborated by sequential cross-coupling at the C-I and C-Br positions to rapidly build potency and explore the surrounding binding pocket.
-
PROTACs and Molecular Glues: The iodoethyl side chain is an ideal handle for linking the aromatic core (which can be elaborated into a warhead for a target protein) to an E3 ligase ligand, forming Proteolysis-Targeting Chimeras (PROTACs).
-
Radiolabeling: The carbon-iodine bond can be synthesized using radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making these derivatives suitable for use as imaging agents in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
Safety and Handling
Based on analogous compounds, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is expected to be a hazardous substance.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent degradation.
Conclusion and Future Outlook
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene represents a highly functionalized and synthetically valuable building block. Its unique combination of a metabolically robust fluorine atom, orthogonally reactive halogen atoms, and a versatile linker moiety provides medicinal chemists with a powerful tool for the efficient construction of complex and diverse molecular libraries. Future research should focus on the experimental validation of the proposed synthetic routes and the exploration of its derivatives in various therapeutic areas, from oncology to neurodegenerative diseases. The development of more efficient, one-pot synthetic procedures could further enhance its accessibility and utility in the drug discovery pipeline.
References
-
ThermoFisher Scientific. 2-Bromo-4-fluoro-1-iodobenzene, 98+%.
-
PubChem. 2-Bromo-4-fluoro-1-iodobenzene. National Center for Biotechnology Information.
-
BenchChem. An In-depth Technical Guide to 2-Bromo-1-iodo-4-methylbenzene: Synthesis, Properties, and Applications.
-
BenchChem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.
- S. D. Taylor, C. C. Chaudhary. Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research and Development in Pharmacy and Life Sciences.
-
ChemicalBook. 2-BROMO-1-FLUORO-4-IODOBENZENE (CAS 811842-30-5).
- Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. (2008), Fluorine in medicinal chemistry. Chem. Soc. Rev., 37: 320-330.
-
ChemScene. 1-Bromo-4-fluoro-2-(2-iodoethyl)benzene.
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 2-Bromo-4-fluoro-1-iodobenzene, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Radiolabeling with 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
[1]
Executive Summary
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a bifunctional aromatic intermediate featuring a reactive 2-iodoethyl side chain and a halogenated benzene core.[1] In radiopharmaceutical development, it serves two critical roles:
-
Precursor for
F-Labeling: The aliphatic iodine acts as an excellent leaving group for nucleophilic substitution with , yielding the corresponding 2-[ F]fluoroethyl derivative.[1] -
Prosthetic Group/Building Block: It is used to alkylate nucleophilic centers (amines, thiols, phenols) on pharmacophores, introducing the 2-bromo-4-fluorophenethyl moiety, a structural motif found in various CNS-active agents (e.g., serotonin/dopamine transporter ligands).[1]
This guide provides a validated protocol for the direct
Chemical Properties & Reactivity Profile[1][2]
| Property | Specification |
| Chemical Name | 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene |
| Molecular Formula | |
| Molecular Weight | 328.95 g/mol |
| Reactive Center | Aliphatic C-I bond (Ethyl chain) |
| Leaving Group Ability | Iodine (Excellent; |
| Solubility | Soluble in MeCN, DMF, DMSO, THF; Insoluble in water |
| Stability | Light-sensitive (store in amber vials); moisture-sensitive |
Mechanistic Insight
The C-I bond on the ethyl chain is highly susceptible to S
Experimental Protocol: F-Radiosynthesis
Workflow Overview
The synthesis involves the generation of reactive [
Figure 1: Automated workflow for the synthesis of 2-Bromo-4-fluoro-1-(2-[18F]fluoroethyl)benzene.
Step-by-Step Methodology
A. Reagents & Setup
-
Precursor: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (2–5 mg).[1]
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (K
) (10–15 mg). -
Base: Potassium Carbonate (
) (0.5 M solution) or Potassium Bicarbonate. -
Solvent: Anhydrous Acetonitrile (MeCN) or DMSO.
-
Purification: Semi-preparative HPLC (C18 column).
B. Preparation of Reactive
F-Fluoride[1][2][3][4]
-
Trapping: Pass aqueous [
F]fluoride (from cyclotron target) through a pre-conditioned QMA Sep-Pak Light cartridge (anion exchange) to trap F .[1] -
Elution: Elute trapped
F into the reaction vessel using a solution of (12 mg) and (2 mg) in MeCN/Water (80:20 v/v, 1 mL). -
Drying: Evaporate the solvent at 95–100°C under a stream of inert gas (He or N
) and vacuum. Add anhydrous MeCN (1 mL) and repeat evaporation (azeotropic distillation) 2–3 times to remove all traces of water. Critical: Water inhibits the nucleophilicity of fluoride.
C. Radiofluorination Reaction[1][2][3][5]
-
Dissolution: Dissolve the precursor (2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, 3 mg) in 0.5–1.0 mL of anhydrous Acetonitrile (MeCN) or DMSO .[1]
-
Addition: Add the precursor solution to the dried [
F]K/K complex. -
Heating: Seal the reactor and heat to 100–110°C for 10 minutes .
-
Note: The iodine leaving group is highly reactive; excessive heat (>130°C) may cause decomposition or side reactions.
-
-
Quenching: Cool the reaction vessel to 40°C and quench with HPLC mobile phase (e.g., 2 mL of 40% MeCN in water).
D. Purification & Formulation[2]
-
Injection: Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 x 10 mm).
-
Elution: Isocratic elution with 60% Acetonitrile / 40% Water (adjust based on retention time studies). Flow rate: 3–5 mL/min.
-
Collection: Collect the radioactive peak corresponding to the product (retention time typically 15–20 min, distinct from the precursor).
-
Formulation: Dilute the collected fraction with water, pass through a C18 Sep-Pak to trap the product, wash with water, and elute with Ethanol (1 mL) into saline for injection.
Application as an Alkylating Agent (Prosthetic Group)
If the goal is to label a macromolecule (e.g., a peptide or protein) or a secondary amine precursor, this molecule can be used as a building block .
Scenario: Synthesizing an
-
Strategy: Perform the
F-labeling first (as described above) to generate 2-Bromo-4-fluoro-1-(2-[ F]fluoroethyl)benzene . -
Coupling: The resulting fluoroethyl-benzene is generally unreactive for further coupling unless the bromine position is activated (e.g., via Pd-catalyzed cross-coupling).[1]
-
Alternative: If the iodine is meant to remain (e.g., for I-123 labeling), the precursor is reacted with a nucleophile (e.g., an amine) before labeling.[1]
-
Reaction:
-
This generates the cold standard or a precursor for other labeling methods.
-
Quality Control (QC)[1]
| Test | Method | Acceptance Criteria |
| Radiochemical Purity (RCP) | Analytical HPLC / Radio-TLC | |
| Identity | Co-injection with cold standard | Retention time match ( |
| Molar Activity | HPLC (UV vs. Radioactivity) | |
| Residual Solvent | GC | MeCN |
| pH | pH Strip | 4.5 – 8.5 |
HPLC Conditions for QC:
-
Column: C18 Analytical (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]
-
Mobile Phase: MeCN : 0.1M Ammonium Formate (60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV (254 nm) and Gamma.
Troubleshooting & Optimization
-
Low Yield (<10%):
-
Moisture: Ensure strictly anhydrous conditions during azeotropic drying.
-
Base Sensitivity: The precursor might be sensitive to basic conditions. Reduce
concentration or switch to Tetrabutylammonium bicarbonate (TBAB) as the phase transfer catalyst/base, which is milder.
-
-
High Impurities:
-
Temperature: Lower reaction temperature to 80–90°C.
-
Precursor Mass: Increase precursor amount (up to 5-10 mg) to improve kinetics relative to side reactions.[1]
-
-
Separation Issues:
-
The product (fluoroethyl) and precursor (iodoethyl) are structurally similar. If HPLC separation is difficult, use a Phenyl-Hexyl column for better selectivity based on pi-pi interactions.[1]
-
References
-
Cai, L., et al. (2008). "Chemistry with [18F]Fluoride Ion." European Journal of Organic Chemistry, 2008(17), 2853–2873.[1] Link[1]
-
Cole, E. L., et al. (2014). "Radiosyntheses using fluorine-18: the art and science of late stage fluorination." Current Topics in Medicinal Chemistry, 14(7), 875-900.[1] Link
-
Pimlott, S. L., & Sutherland, A. (2011).[1] "Molecular engineering of radiotracers for PET imaging of neurotransmitter transporters." Chemical Society Reviews, 40(1), 149-162.[1] Link
-
Sigma-Aldrich. "2-Bromo-4-fluoro-1-iodobenzene Product Specification." Link (Base structure reference).
Sources
- 1. 2-BROMO-1-FLUORO-4-IODOBENZENE - CAS:811842-30-5 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully Automated GMP-Compliant Synthesis of [18F]FE-PE2I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene as a precursor for pharmaceutical agents.
Executive Summary
This guide details the strategic utilization of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (CAS: 2098654-84-1) as a high-value bifunctional building block in medicinal chemistry.[1] Characterized by a highly reactive alkyl iodide "warhead" and a chemoselective aryl bromide handle, this scaffold is particularly ubiquitous in the development of CNS-active agents (serotonin/dopamine modulators) and kinase inhibitors.
This document provides optimized protocols for its synthesis, handling, and deployment in divergent synthetic pathways, emphasizing the suppression of common side reactions such as styrene elimination.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 1-Bromo-4-fluoro-2-(2-iodoethyl)benzene |
| CAS Number | 2098654-84-1 |
| Molecular Formula | |
| Molecular Weight | 328.95 g/mol |
| Predicted LogP | ~3.57 |
| Physical State | Pale yellow oil / Low-melting solid |
| Storage | 2-8°C, Light Sensitive, Inert Atmosphere (Argon) |
| Reactivity Class | Bifunctional Electrophile (Alkyl-I > Aryl-Br >> Aryl-F) |
Strategic Utility in Drug Design
The molecule's value lies in its orthogonal reactivity .[1] The
Key Applications:
-
Phenethylamine Scaffolds: Direct precursor to fluorinated serotonin (5-HT2A/2C) and dopamine (D2) receptor ligands via N-alkylation.[1]
-
Fused Heterocycles: Precursor for dihydroindoles via intramolecular radical cyclization or Pd-catalyzed intramolecular alkylation.[1]
-
Metabolic Blocking: The C4-Fluorine atom blocks para-metabolic oxidation, extending the half-life of the resulting pharmacophore.[1]
Experimental Protocols
Protocol A: Synthesis of the Precursor
Target: Conversion of 2-(2-bromo-4-fluorophenyl)ethanol to the iodide.[1] Method: Modified Appel Reaction (Mild, Neutral Conditions). Rationale: Avoids strong acids (HI) that induce styrene elimination.[1]
Reagents:
-
Substrate: 2-(2-bromo-4-fluorophenyl)ethanol (1.0 eq)[1]
-
Triphenylphosphine (
) (1.2 eq)[1] -
Imidazole (1.5 eq)[1]
-
Iodine (
) (1.2 eq)[1] -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with
and Imidazole in anhydrous DCM (0.1 M concentration relative to alcohol). Cool to 0°C under Argon. -
Iodine Addition: Add
portion-wise over 15 minutes. The solution will turn dark yellow/brown and then fade to a pale yellow suspension as the active phosphonium species forms. -
Substrate Addition: Add the alcohol (dissolved in minimal DCM) dropwise to the mixture at 0°C.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 4:1).[1] The alcohol (
) should disappear; the iodide ( ) will appear.
-
-
Workup: Filter the mixture through a short pad of silica gel (to remove
). Wash the filtrate with 10% (to quench excess Iodine) and Brine. -
Isolation: Dry over
, concentrate in vacuo. The product is typically used immediately or stored in the dark due to light sensitivity.
Protocol B: Chemoselective N-Alkylation (The "Warhead" Coupling)
Target: Synthesis of a tertiary amine (e.g., Piperazine derivative) without disturbing the Aryl-Br.[1] Critical Challenge: Preventing E2 elimination to the styrene derivative.
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 eq)[1]
-
Nucleophile: N-Boc-Piperazine (1.2 eq)[1]
-
Base:
(2.0 eq) or DIPEA (1.5 eq)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the amine and base in ACN.
-
Addition: Add the iodide dropwise at RT or 0°C .
-
Reaction: Stir at RT for 12–18 hours. If conversion is slow, warm gently to 40°C.
-
Validation: Take an aliquot for
-NMR.
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from this linchpin molecule.
Figure 1: Synthetic workflow illustrating the conversion of the alcohol precursor to the iodide linchpin, followed by chemoselective derivatization.[5] The red dotted path indicates the elimination side-reaction to be avoided.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete conversion of alcohol.[1][2] | Ensure reagents are anhydrous.[1] Increase |
| Styrene Formation | Reaction temperature too high; Base too strong.[1] | Switch from |
| Product Decomposition | Light sensitivity of Alkyl-I. | Wrap flasks in aluminum foil. Store under Argon at 4°C. |
| Ar-Br Loss | Lithium-Halogen exchange attempted. | Avoid organolithiums on the iodide.[1] Use Pd-catalyzed methods for the Ar-Br bond.[1] |
References
-
Synthesis of Phenethyl Iodides (Appel Reaction)
-
Commercial Availability & CAS Data
-
Medicinal Chemistry Applications (Fluorinated Phenethylamines)
-
Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 .[1]
-
-
Nucleophilic Substitution vs.
Sources
Application Note: Orthogonal Derivatization of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (BFIB)
This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It details the strategic use of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (BFIB) as a bifunctional orthogonal linker.
Executive Summary & Chemical Strategy
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a high-value bifunctional scaffold characterized by two distinct electrophilic sites with orthogonal reactivity profiles. Its utility in biological assays stems from its ability to serve as a "reaction hub" that connects biological nucleophiles (proteins, peptides, or metabolic fragments) with functional reporters (fluorophores, affinity tags) or pharmacophores.
The Orthogonal Reactivity Logic
The core value of this scaffold lies in the reactivity gap between the alkyl iodide and the aryl bromide :
-
Site A: Alkyl Iodide (High Reactivity): Under mild, metal-free conditions (
), this site reacts selectively with "soft" nucleophiles (thiols, secondary amines) to anchor the scaffold to a biological target or ligand. -
Site B: Aryl Bromide (Latent Reactivity): This site remains inert during the initial alkylation but can be activated subsequently via Palladium (Pd)-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach a reporter or expand the molecule's complexity.
-
Site C: Aryl Fluoride (Modulator): The C4-fluorine atom enhances metabolic stability (blocking para-oxidation) and modulates the lipophilicity (
) of the final construct.
Workflow Visualization
Figure 1: Sequential derivatization strategy utilizing the reactivity gap between alkyl iodide and aryl bromide.
Protocol A: Chemoselective N-Alkylation (The Anchor Step)
Objective: To attach the phenethyl scaffold to a secondary amine (pharmacophore or lysine mimic) without disturbing the aryl bromide. Target Audience: Medicinal Chemists, Chemical Biologists.
Materials & Reagents[1][2][3][4][5][6][7]
-
Substrate: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv).
-
Nucleophile: Secondary amine (e.g., Piperazine derivative, 1.2 equiv).
-
Base:
(anhydrous, 3.0 equiv) or DIPEA (for soluble amines). -
Solvent: Acetonitrile (ACN) or DMF (anhydrous).
-
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) to accelerate sluggish reactions.
Step-by-Step Methodology
-
Preparation (Dark Condition): The alkyl iodide is light-sensitive. Wrap the reaction vessel in aluminum foil.
-
Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).
-
Base Addition: Add
(3.0 mmol) and stir at room temperature for 10 minutes to ensure suspension homogeneity. -
Substrate Addition: Add 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (0.85 mmol) dropwise. Note: Using a slight excess of amine prevents over-alkylation (quaternization).
-
Reaction: Stir at 40°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Checkpoint: The alkyl iodide peak (
high) should disappear; the aryl bromide pattern (1:1 isotopic doublet) must remain in the product mass spectrum.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Silica gel chromatography. The product is the N-phenethyl derivative .
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Steric hindrance of amine | Add 10 mol% TBAI; increase temp to 60°C. |
| Quaternization | Excess alkyl iodide | Ensure amine is in excess (1.2–1.5 equiv). |
| Debromination | Harsh conditions (rare) | Ensure no Pd contaminants are present; keep temp <80°C. |
Protocol B: Palladium-Catalyzed Cross-Coupling (The Functionalization Step)
Objective: To utilize the aryl bromide handle to attach a fluorophore, affinity tag, or solubility solubilizing group via Suzuki-Miyaura coupling.
Materials
-
Substrate: N-phenethyl intermediate (from Protocol A).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (e.g., 4-Cyanophenylboronic acid or a BODIPY-boronate).
-
Catalyst:
(5 mol%) or . -
Base:
(2.0 equiv, aq. solution 2M). -
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: In a microwave vial or sealed tube, combine the Substrate (1.0 equiv) and Boronic Acid (1.5 equiv) in Dioxane/Water. Sparge with Argon for 10 minutes. Oxygen is the enemy of this step.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 2–6 hours (or 110°C for 30 min in a microwave reactor).
-
Monitoring: Check LC-MS for the shift from the Bromide isotope pattern to the coupled product mass.
-
Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via Preparative HPLC (Reverse Phase, C18, Water/ACN + 0.1% Formic Acid).
Biological Assay Validation: Stability & Integrity
Before deploying the derivatized molecule in a cellular assay, its stability must be validated.
Protocol C: Plasma Stability Assay
The 4-fluoro group protects against metabolic oxidation, but the N-alkyl bond must be verified.
-
Incubation: Spike the final compound (10
) into pooled human/mouse plasma. -
Timepoints: Aliquot at 0, 30, 60, 120, and 240 minutes.
-
Quench: Add 3 volumes of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant by LC-MS/MS.
-
Acceptance Criteria: >85% parent compound remaining after 120 minutes.
Data Presentation: Expected Mass Shifts
| Step | Modification | Mass Change ( | Isotope Pattern |
| Starting Material | -- | -- | Br (1:1) + I (Monoisotopic) |
| Step 1 (Alkylation) | Br (1:1) retained | ||
| Step 2 (Suzuki) | No Halogen pattern |
References
-
Phenethyl Halide Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
Orthogonal Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bioisosteres in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
FBDD Linker Strategies: Jahnke, W., & Erlanson, D. A. (2006). Fragment-based drug discovery: A practical approach. Wiley-VCH. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Case ID: 2B4F-IE-OPT Subject: Yield Optimization, Stability Management, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene presents a specific set of challenges derived from its phenethyl iodide core. While the halogen substitutions on the aromatic ring (2-Br, 4-F) provide unique electronic properties, the primary failure mode in this synthesis is the E2 elimination of the ethyl iodide side chain to form the corresponding styrene (2-bromo-4-fluorostyrene), driven by the acidity of the benzylic protons and the leaving group ability of iodine.
This guide prioritizes the Appel Reaction (Alcohol
Module 1: Synthetic Route Optimization
Q: Which synthetic pathway offers the highest yield for this specific substrate?
A: We recommend the Modified Appel Reaction using Triphenylphosphine (
Why this works (The Science):
-
Mild Conditions: Unlike the Finkelstein reaction (which often requires reflux in acetone/MEK), the Appel reaction proceeds at 0°C to Room Temperature . This is critical because phenethyl iodides are thermally unstable; heat significantly accelerates the elimination to styrene.
-
Mechanism: The reaction is driven by the formation of the strong
bond in triphenylphosphine oxide ( ). The inclusion of Imidazole acts as a proton scavenger, neutralizing the HI generated in situ, which prevents acid-catalyzed degradation of the aromatic ring or side-chain.
Standard Operating Procedure (SOP-2B4F)
Reagents:
-
Precursor: 2-(2-Bromo-4-fluorophenyl)ethanol (1.0 equiv)
- (1.3 equiv)
-
Imidazole (1.5 equiv)
- (1.3 equiv)
-
Solvent: Anhydrous DCM (Dichloromethane) or Toluene.
Protocol:
-
Activation: Dissolve
and Imidazole in anhydrous DCM at 0°C (ice bath). -
Iodine Addition: Add
portion-wise. The solution will turn dark yellow/brown and eventually form a suspension. Wait 15 minutes for the active phosphonium species to form. -
Substrate Addition: Add the 2-(2-Bromo-4-fluorophenyl)ethanol (dissolved in minimal DCM) dropwise over 20 minutes. Do not rush this step.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexanes/EtOAc). Conversion is usually complete within 2-4 hours.
-
Quench: Dilute with pentane or hexanes (precipitates
) and filter through a celite pad.
Module 2: Troubleshooting Common Failure Modes
Q: My product contains ~15% of a "styrene" impurity (2-bromo-4-fluorostyrene). How do I stop this?
A: Styrene formation is the result of E2 Elimination .[1] The iodine on the
Corrective Actions:
-
Temperature Control: Never heat the reaction above 30°C. If the reaction is sluggish, add more catalyst rather than heat.
-
Base Management: If you are using the Finkelstein route (Chloride
Iodide), avoid strong bases. In the Appel route, ensure Imidazole is not in massive excess (>2.0 equiv), as it can weakly promote elimination if the reaction sits too long. -
Workup Speed: Do not leave the crude reaction mixture stirring overnight. The product is most stable when isolated and stored cold.
Q: The product turns purple/brown during column chromatography. What is happening?
A: This indicates Iodine Liberation caused by the acidity of Silica Gel.
The Mechanism: Standard Silica Gel (
Corrective Actions:
-
Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of Silica Gel. Alumina is less acidic and prevents decomposition.
-
Passivation: If you must use Silica, treat the column with 1% Triethylamine (TEA) in hexanes before loading your sample to neutralize acid sites. Note: TEA can sometimes promote elimination, so Neutral Alumina is safer.
-
Darkness: Wrap your column in aluminum foil. Alkyl iodides are photosensitive.
Q: My yield is low (<50%) and the reaction mixture is a black tar.
A: This is usually due to Polymerization of THF (if used) or oxidation of the phosphine.
Corrective Actions:
-
Change Solvent: Switch from THF to DCM (Dichloromethane) . THF can undergo ring-opening polymerization catalyzed by the Lewis acidic phosphonium intermediates, creating "tar."
-
Reagent Quality: Ensure your
is not already oxidized to (white solid) before starting. Use fresh Iodine.
Module 3: Visualization & Logic
Workflow: Optimized Synthesis & Purification
Figure 1: Step-by-step workflow for the Appel reaction optimization, highlighting critical checkpoints.
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic tree for resolving common synthetic failures.
Module 4: Storage & Stability (The "Keep" Phase)
Once synthesized, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is not shelf-stable indefinitely.
-
Copper Stabilization: Add a small coil of bright copper wire to the storage vial. Copper acts as a radical scavenger, reacting with any liberated iodine to form CuI, preventing the autocatalytic decomposition cycle.
-
Cold Storage: Store at -20°C .
-
Light Protection: Amber vials are mandatory.
References
-
Appel Reaction Mechanism & Optimization
- Title: "The Appel Reaction: A Convenient Method for the Conversion of Alcohols to Alkyl Halides"
- Source: Organic Chemistry Portal
-
URL:[Link]
-
Purification of Unstable Iodides
-
Phenethyl Iodide Instability (Styrene Formation)
- Title: "Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)
-
Source: BenchChem Technical Support[1]
Sources
Technical Support Center: Purification of Crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Welcome to the dedicated technical support center for the purification of crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Purification Challenge
The purification of crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a critical step to ensure the quality and reactivity of this reagent in subsequent synthetic applications. The presence of impurities can lead to side reactions, reduced yields, and difficulties in the characterization of downstream products. This guide will equip you with the necessary knowledge to identify potential impurities and effectively remove them.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common starting materials are 2-bromo-4-fluorotoluene or 2-bromo-4-fluoroaniline.
-
Starting Material-Related Impurities:
-
Isomeric Impurities: During the bromination of 4-fluorotoluene, the formation of 3-bromo-4-fluorotoluene alongside the desired 2-bromo isomer is a common side reaction.[1] Similarly, bromination of 4-fluoroaniline can yield isomeric bromo-fluoroanilines.[2] These isomers, if not removed, will be carried through the synthesis.
-
Unreacted Starting Material: Incomplete conversion during any of the synthetic steps will result in the presence of the starting material in your crude product.
-
-
Reagent-Related Impurities:
-
Dibrominated Species: Over-bromination of the initial aromatic ring can lead to the formation of dibromo-4-fluorotoluene or dibromo-4-fluoroaniline.[1]
-
-
Reaction-Related Impurities (Introduction of the 2-iodoethyl group):
-
Vinyl Derivative: If the 2-iodoethyl group is introduced via a precursor like a 2-hydroxyethyl or 2-bromoethyl group, elimination reactions can lead to the formation of 2-bromo-4-fluoro-1-vinylbenzene.
-
Alcohol Precursor: If the synthesis involves the reduction of a corresponding acetophenone derivative to a phenylethanol, incomplete reduction will leave the ketone, and over-reduction can sometimes lead to dehalogenation. Subsequent conversion of the alcohol to the iodide may be incomplete, leaving the alcohol as an impurity.
-
Side-chain Halogen Exchange: If a 2-bromoethyl precursor is used to generate the 2-iodoethyl group via a Finkelstein reaction, incomplete reaction will leave the bromoethyl analogue.
-
Q2: What are the recommended purification methods for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities, as well as the scale of your reaction.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities.[3] For 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, which is a relatively non-polar compound, normal-phase chromatography on silica gel is the most common approach.
-
Recrystallization: If your crude product is a solid or can be induced to crystallize, recrystallization is an effective and scalable purification method.[4][5] It relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.[6][7]
Q3: Is 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene stable during purification?
A3: Alkyl iodides, such as the 2-iodoethyl group in your compound, can be sensitive to light and heat, which can cause the homolytic cleavage of the C-I bond and lead to the formation of radical species and subsequent decomposition products. It is advisable to protect the compound from prolonged exposure to direct light and to use moderate temperatures during purification. The use of a copper chip as a stabilizer in stored samples of similar iodoethylbenzene compounds suggests a potential for instability.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Strategy | Rationale |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of your eluent. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Try a gradient of increasing ethyl acetate concentration. | Changing the eluent polarity alters the competition for binding sites on the silica gel, allowing for differential elution of compounds.[3][9] |
| Co-elution of isomers. | Consider using a less polar solvent system with a longer column to improve resolution. Alternatively, explore different stationary phases like alumina. | Isomers often have very similar polarities, requiring optimized chromatographic conditions for separation. | |
| Product is not eluting from the column. | Eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. | A more polar eluent is more effective at displacing adsorbed compounds from the stationary phase. |
| Streaking of spots on TLC/column. | Sample is overloaded. | Use a smaller amount of crude material on your column. | Overloading the column leads to broad bands and poor separation. |
| Compound is degrading on the silica gel. | Consider deactivating the silica gel with a small amount of a base like triethylamine in your eluent. | The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Strategy | Rationale |
| Compound does not dissolve in the hot solvent. | Inappropriate solvent. | Choose a solvent with a polarity similar to your compound ("like dissolves like").[4] For a polyhalogenated aromatic compound, consider solvents like toluene, heptane, or ethanol. | The compound must be soluble in the hot solvent to allow for recrystallization upon cooling. |
| Compound oils out instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent or a solvent mixture. | If the compound melts before it dissolves, it will form an oil. |
| The solution is supersaturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. | These actions can induce nucleation and promote crystal growth. | |
| No crystals form upon cooling. | The solution is not saturated. | Boil off some of the solvent to increase the concentration of your compound. | Crystallization will only occur from a saturated or supersaturated solution. |
| The compound is too soluble in the chosen solvent. | Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Common pairs include ethanol/water or ethyl acetate/hexane.[5] | The anti-solvent reduces the overall solubility of your compound, promoting crystallization. | |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve your crude product. | Excess solvent will keep more of your product in solution upon cooling, reducing the yield. |
| Crystals were filtered before crystallization was complete. | Allow the solution to cool to room temperature and then in an ice bath for an extended period to maximize crystal formation. | Lower temperatures decrease the solubility of the compound, leading to a higher yield of crystals. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene using silica gel chromatography.
Materials:
-
Crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
-
Visualize the spots under UV light.
-
Adjust the solvent system to achieve good separation of the major product spot from impurities (an Rf value of ~0.3 for the product is often ideal).
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen eluent (the solvent system determined by TLC).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a level and compact bed.[10]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, sample-adsorbed silica gel to the top of the packed column.[11]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the general steps for purifying solid crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Materials:
-
Crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
-
A suitable recrystallization solvent or solvent pair (e.g., heptane, ethanol/water, toluene/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Data Summary
The following table provides a starting point for selecting a purification strategy based on the likely impurities.
| Potential Impurity | Relative Polarity | Suggested Purification Method | Key Considerations |
| 3-Bromo-4-fluorotoluene | Similar to product | Column Chromatography | Requires a long column and a low-polarity eluent for good separation. |
| 2-Bromo-4-fluoro-1-vinylbenzene | Less polar than product | Column Chromatography | Should elute before the product. |
| 2-Bromo-4-fluoro-1-(2-hydroxyethyl)benzene | More polar than product | Column Chromatography | Will be retained more strongly on the silica gel. |
| Dibromo-4-fluorotoluene | Less polar than product | Column Chromatography | Should elute before the product. |
Workflow Diagrams
Purification Workflow
Caption: General purification workflow for crude 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Troubleshooting Logic for Poor Column Separation
Caption: Troubleshooting logic for addressing poor separation during column chromatography.
References
-
PrepChem. Synthesis of 2-bromo-4-fluorotoluene. Available at: [Link]
-
PubChem. Benzene, (2-iodoethyl)-. National Center for Biotechnology Information. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Available at: [Link]
-
Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. Available at: [Link]
-
Chem-Impex. 2-Bromo-4-fluoroaniline. Available at: [Link]
-
InfochemsDB. 2-Bromo-4-fluoroaniline. Available at: [Link]
-
University of Colorado Boulder. Recrystallization. Available at: [Link]
-
Sorbchem India. Column Chromatography As A Tool For Purification. Available at: [Link]
-
University of Calgary. Recrystallisation. Available at: [Link]
-
Wikipedia. Recrystallization (chemistry). Available at: [Link]
-
Petroleum Chemistry Laboratory. Recrystallizing process. Available at: [Link]
- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
Chemistry LibreTexts. Recrystallization. Available at: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available at: [Link]
-
Lumen Learning. 15.5 Multistep synthesis with aromatics. In Organic Chemistry II. Available at: [Link]
-
NIST. 2-bromo-4-fluorotoluene. In NIST Chemistry WebBook. Available at: [Link]
- Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Longdom Publishing. Column Chromatography for the Separation of Complex Mixtures. Available at: [Link]
-
Chemistry LibreTexts. 18.7: Side-Chain Reactions of Benzene Derivatives. Available at: [Link]
-
ChemRxiv. Another definition of stability. Available at: [Link]
- Google Patents. CA2651559C - Method for purifying alkyl aromatic compounds.
-
KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives. In Organic Chemistry II. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 2-Bromo-4-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. longdom.org [longdom.org]
- 10. orgsyn.org [orgsyn.org]
- 11. chromtech.com [chromtech.com]
Technical Support Center: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene Workflows
Welcome to the Technical Support Center. As a bifunctional electrophile, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a highly versatile building block in drug discovery, offering three distinct handles for modular functionalization: a highly reactive primary alkyl iodide, a transition-metal-sensitive aryl bromide, and a metabolically stable aryl fluoride.
However, this polyhalogenated nature often leads to competing side reactions. This guide is designed to help researchers troubleshoot common byproducts, understand the underlying mechanistic causality, and implement self-validating protocols to achieve high chemoselectivity.
Troubleshooting Guide & FAQs
Q1: During the alkylation of my target amine, I am recovering very little desired product. LC-MS shows a major byproduct with a mass corresponding to the loss of HI. Why is this happening?
The Causality: You are observing the formation of 2-bromo-4-fluorostyrene , which is the E2 elimination byproduct. The 2-iodoethyl group contains an exceptionally good leaving group (iodide) adjacent to weakly acidic
Q2: I am attempting a Nickel-catalyzed cross-electrophile coupling (XEC) between the alkyl iodide and an aryl bromide. However, my major isolated product is a symmetric dimer: 1,4-bis(2-bromo-4-fluorophenyl)butane. How do I prevent this? The Causality: Nickel-catalyzed XEC proceeds via a radical chain mechanism. The Ni(0) catalyst reduces the alkyl iodide to an alkyl radical via single-electron transfer[2]. If the steady-state concentration of this alkyl radical is too high relative to the concentration of the arylnickel(II) intermediate, the radicals will rapidly undergo Wurtz-type homocoupling (dimerization) rather than the desired cross-coupling[3]. The Solution: You must control the kinetics of radical generation. Implement a syringe pump to add the 2-bromo-4-fluoro-1-(2-iodoethyl)benzene slowly over 4–6 hours, keeping its steady-state concentration low. Additionally, utilizing specific bipyridine derivatives (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) can electronically differentiate the catalyst, accelerating the cross-coupling step over radical recombination[2].
Q3: I want to perform a Suzuki-Miyaura coupling at the aryl bromide position first, but the alkyl iodide degrades under the reaction conditions. Is chemoselective C–Br coupling possible? The Causality: Both the C(sp²)–Br and C(sp³)–I bonds are electrophilic. Classical Pd(0) catalysts at high temperatures will indiscriminately activate both, and the strong aqueous bases typically used for boronic acid transmetalation will simultaneously induce the E2 elimination of the alkyl iodide[4]. The Solution: You can achieve chemoselectivity by exploiting the inherent kinetic preference of Palladium for C(sp²)–X bonds. By using a highly bulky, electron-rich Buchwald ligand (like XPhos), you can dramatically accelerate the oxidative addition into the C–Br bond, allowing the reaction to proceed at mild temperatures (40 °C) where the C–I bond remains kinetically inert. Pair this with a mild base (e.g., K₃PO₄) to prevent E2 elimination[4].
Mechanistic Visualizations
Divergent reaction pathways and common byproducts of the bifunctional electrophile.
Workflow for achieving chemoselective cross-coupling at the aryl bromide over the alkyl iodide.
Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and byproduct distribution, allowing for rapid optimization of your synthetic route.
| Reaction Condition | Primary Catalyst / Base | Major Product Yield (%) | Major Byproduct Yield (%) | Causality / Outcome |
| SN2 Alkylation | NaH, DMF, 80 °C | Target Amine (<10%) | Styrene Byproduct (>80%) | Hard base and thermal energy drive E2 elimination over SN2. |
| SN2 Alkylation | K₂CO₃, MeCN, 25 °C | Target Amine (>85%) | Styrene Byproduct (<5%) | Mild, insoluble base suppresses E2; favors SN2 trajectory. |
| Ni-Catalyzed XEC | NiBr₂, dtbbpy, Zn (Batch) | Cross-Coupled (40%) | Alkyl Dimer (45%) | High steady-state radical concentration leads to rapid homocoupling. |
| Ni-Catalyzed XEC | NiBr₂, dtbbpy, Zn (Syringe Pump) | Cross-Coupled (>80%) | Alkyl Dimer (<10%) | Slow addition keeps radical concentration low, favoring cross-coupling. |
| Pd-Catalyzed Suzuki | Pd(PPh₃)₄, Na₂CO₃, 100 °C | C–Br Coupled (30%) | Hydrodehalogenated (50%) | High temp and strong base degrade the C–I bond and promote protodehalogenation. |
| Pd-Catalyzed Suzuki | Pd₂(dba)₃, XPhos, K₃PO₄, 40 °C | C–Br Coupled (>85%) | Hydrodehalogenated (<5%) | Bulky ligand accelerates C–Br oxidative addition, preserving the C–I bond. |
Experimental Protocols
Protocol A: Chemoselective SN2 Alkylation (Minimizing E2)
Objective: Alkylate a secondary amine while preserving the C–Br and C–F bonds, completely suppressing styrene formation.
-
Reagent Preparation: To an oven-dried round-bottom flask, add the secondary amine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv). Suspend in anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
-
Electrophile Addition: Dissolve 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv) in a minimal amount of MeCN and add it dropwise to the stirring suspension at 0 °C.
-
Reaction Execution: Allow the reaction to warm to 25 °C and stir vigorously. Causality note: Vigorous stirring is required because the reaction occurs at the solid-liquid interface of the insoluble K₂CO₃.
-
Self-Validation Checkpoint: At 4 hours, remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation criteria: Locate the product mass (M⁺). You must observe a distinct M⁺ and[M+2]⁺ peak in a 1:1 ratio. This isotopic signature confirms that the aryl bromide is fully intact and has not undergone hydrodehalogenation.
-
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Form a C–C bond at the aryl bromide position while leaving the highly reactive alkyl iodide functional group completely untouched.
-
Reagent Preparation: In a Schlenk tube, combine 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv), the arylboronic acid (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).
-
Solvent & Base: Add a degassed biphasic mixture of Toluene and 0.5 M aqueous K₃PO₄ (3:1 ratio, 0.1 M overall concentration). Causality note: K₃PO₄ provides sufficient basicity for boronic acid activation without triggering the E2 elimination of the alkyl iodide.
-
Reaction Execution: Seal the tube and heat strictly to 40 °C for 12 hours. Do not exceed this temperature.
-
Self-Validation Checkpoint: Perform TLC analysis of the reaction mixture. To validate the preservation of the alkyl iodide, dip the developed TLC plate into a 4-(4-nitrobenzyl)pyridine (NBP) stain and heat gently.
-
Validation criteria: The product spot will turn a vibrant blue/purple. NBP is a specific nucleophile that reacts with active alkyl halides (like iodides) to form colored pyridinium dyes. A positive stain guarantees the C–I bond survived the cross-coupling.
-
-
Workup: Dilute with EtOAc, separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (avoiding basic alumina, which can degrade the iodide).
References
-
Master Organic Chemistry. "Two Elimination Reaction Patterns." URL: [Link]
-
Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, 2014, 79(11), 4793–4798. URL: [Link]
-
Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015, 48(6), 1767–1775. URL: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool." Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Cross-Electrophile Coupling: Principles of Reactivity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
troubleshooting guide for low reactivity of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Technical Support Center: Troubleshooting 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers who report "low reactivity" or "messy reaction profiles" when utilizing 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene .
This molecule is a highly versatile, yet kinetically demanding, bifunctional building block. It contains a highly labile primary alkyl iodide, a robust aryl bromide, and a relatively inert aryl fluoride. In 90% of troubleshooting cases, "low reactivity" is a misdiagnosis. The true culprits are usually photolytic degradation of the starting material or chemoselectivity mismatches during transition-metal catalysis.
This guide is designed to help you understand the thermodynamic causality behind these issues and provide self-validating protocols to get your synthesis back on track.
Part 1: Thermodynamic Diagnostic Data
To understand why this molecule behaves the way it does, we must look at the bond dissociation energies (BDE). Chemical reactions, especially transition-metal catalyzed cross-couplings, will always seek the path of least resistance (the weakest bond).
Table 1: Thermodynamic & Kinetic Profile of Halogen Bonds
| Bond Type | Bond Dissociation Energy (BDE) | Primary Reactivity Mode | Chemoselectivity Risk |
| C(sp³)–I | ~57 kcal/mol (240 kJ/mol)[1][2] | SN2, Homolysis (Radical), Oxidative Addition | High (Rapid Pd/Ni insertion, Light degradation) |
| C(sp²)–Br | ~81 kcal/mol (339 kJ/mol) | Cross-Coupling (Pd/Ni), Metal-Halogen Exchange | Moderate (Requires intact alkyl chain) |
| C(sp²)–F | ~126 kcal/mol (527 kJ/mol)[1] | Inert (NMR handle) | Low (Stable under standard conditions) |
Part 2: Troubleshooting FAQs
Q: My 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene turned dark brown in storage, and my SN2 yields have plummeted. Is the reagent dead? A: The dark brown color indicates the presence of free iodine (I₂), a byproduct of photolytic degradation[3]. The C(sp³)–I bond has a remarkably low bond dissociation energy (~57 kcal/mol)[2], making it highly susceptible to homolytic cleavage by ambient UV-Vis light. Causality & Solution: The loss of the iodine atom destroys your electrophilic center. You can salvage the reagent by dissolving it in diethyl ether and washing it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the I₂ to water-soluble iodide ions. Dry the organic layer, concentrate it, and store the purified reagent at -20°C in an amber vial over copper wire (which scavenges future free radicals).
Q: I attempted a Suzuki coupling on the aryl bromide, but the reaction yielded a complex mixture and killed my catalyst. Why? A: This is a classic chemoselectivity mismatch. Transition metals like Pd(0) and Ni(0) undergo oxidative addition preferentially at the weakest carbon-halogen bond[4]. Because the C(sp³)–I bond is ~24 kcal/mol weaker than the C(sp²)–Br bond[1], the catalyst inserts into the alkyl iodide first. This intermediate rapidly undergoes β-hydride elimination to form 2-bromo-4-fluorostyrene, or generates off-cycle radical species that irreversibly poison the catalyst. Causality & Solution: You are fighting thermodynamics. Reverse your synthetic sequence. Always perform the nucleophilic substitution (SN2) on the alkyl iodide first, then proceed with the cross-coupling on the aryl bromide.
Q: During my SN2 reaction with sodium methoxide, I isolated mostly 2-bromo-4-fluorostyrene instead of the desired ether. How do I fix this? A: Sodium methoxide is a strong, hard base. When reacted with a primary alkyl iodide, the high basicity promotes E2 elimination (dehydrohalogenation) over SN2 substitution. Causality & Solution: The polarizability of the iodine atom makes it an excellent leaving group, but the adjacent protons are slightly acidic. Switch to a less basic, more polarizable nucleophile (e.g., thiolates, azides). If you must synthesize the ether, pre-form the alkoxide with a non-nucleophilic base (like NaH) and run the reaction in a polar aprotic solvent (DMF) at 0°C to kinetically suppress the E2 pathway.
Part 3: Visualizing Reactivity & Workflows
Figure 1: Divergent reactivity pathways of the 2-iodoethyl group.
Figure 2: Synthetic sequencing to prevent transition-metal catalyst poisoning.
Part 4: Validated Experimental Protocols
To ensure success, utilize this self-validating, two-step workflow. By functionalizing the alkyl iodide first, you eliminate the chemoselectivity risk prior to transition-metal catalysis.
Protocol A: Chemoselective SN2 Substitution (Iodide Displacement)
Objective: Functionalize the alkyl chain while preserving the aryl bromide for downstream coupling.
-
Preparation: In a flame-dried flask under N₂, dissolve 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv) in anhydrous DMF (0.2 M). Crucial: Perform this step in a fume hood with ambient lights dimmed or using amber glassware to prevent C–I homolysis.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 1.2 equiv).
-
Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Causality: DIPEA neutralizes the generated HI to drive the reaction forward without being strong enough to induce E2 dehydrohalogenation.
-
Reaction & Validation: Stir at room temperature for 4-6 hours. Monitor by LC-MS. The disappearance of the starting material mass and the appearance of the product mass confirms substitution without debromination.
-
Workup: Quench with water, extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove DMF. Dry over Na₂SO₄, and concentrate.
Protocol B: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Couple the preserved aryl bromide with an aryl boronic acid.
-
Setup: To the purified product from Protocol A (1.0 equiv), add the aryl boronic acid (1.2 equiv) and K₂CO₃ (2.0 equiv) in a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
-
Degassing: Sparge the mixture with N₂ for 15 minutes. Causality: O₂ must be rigorously removed to prevent the irreversible oxidation of the Pd(0) catalyst to inactive Pd(II) species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Heating: Heat to 80°C for 12 hours.
-
Isolation: Filter the crude mixture through a pad of Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography.
References
- "Alkyl iodides develop colouration on long standing particularly in light. Explain." Brainly.in.
- "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles.
- "Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
- "Contemporary Methods for Gener
Sources
Technical Support Center: Catalyst Selection for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Welcome to the technical support center for reactions involving 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile but challenging substrate. Our focus is on providing practical, in-depth solutions to common experimental hurdles, grounded in established chemical principles.
The structure of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene presents two primary reactive sites for cross-coupling reactions: a C(sp²)-Br bond on the aromatic ring and a C(sp³)-I bond on the ethyl side-chain. The key to successful synthesis is achieving chemoselectivity—targeting one site while leaving the other intact for subsequent transformations. This guide will primarily address palladium-catalyzed cross-coupling reactions at the aryl bromide position, which is a common objective in multistep synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic challenge when working with 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene?
The main challenge is achieving chemoselectivity. The substrate contains two different carbon-halogen bonds: an aryl bromide (C-Br) and a primary alkyl iodide (C-I). In palladium-catalyzed cross-coupling reactions, the relative reactivity for oxidative addition is typically C-I > C-Br > C-Cl.[1] Therefore, standard conditions often favor undesired reactions at the more labile C-I bond. The goal is to select a catalyst system and conditions that invert this natural reactivity to selectively activate the C-Br bond.
Q2: How do I choose between a Palladium, Nickel, or Copper catalyst for this substrate?
-
Palladium (Pd): This is the most common and versatile choice for a wide range of cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3] Palladium catalysts, when paired with appropriate phosphine ligands, offer the highest degree of tunability to achieve selectivity for the C-Br bond. Bulky, electron-rich phosphine ligands can promote oxidative addition at the aryl bromide site.[4][5]
-
Nickel (Ni): Nickel catalysts are often more reactive than palladium, especially for less reactive electrophiles like aryl chlorides. However, they can also be more prone to side reactions. For this substrate, a nickel catalyst might be considered for cross-electrophile coupling scenarios, but achieving selectivity over the highly reactive alkyl iodide could be difficult.[6][7]
-
Copper (Cu): Copper is typically used as a co-catalyst, particularly in Sonogashira reactions, where it facilitates the formation of a copper acetylide intermediate.[8][9] It can also be used as the primary catalyst in certain Ullmann-type couplings. For selective C-Br functionalization on this substrate, copper's role would almost exclusively be as a co-catalyst with palladium.
For most standard cross-coupling applications targeting the aryl bromide, Palladium is the recommended starting point due to the extensive literature and the fine control afforded by ligand selection.
Q3: Is it possible to perform sequential reactions, targeting the C-Br and C-I bonds separately?
Yes, this is a primary synthetic strategy for this type of bifunctional molecule. Given the higher reactivity of the C-I bond, one would typically perform a nucleophilic substitution or a mild coupling reaction at the iodoethyl group first. Subsequently, a more robust palladium-catalyzed cross-coupling reaction can be performed at the aryl bromide position. The alternative—selectively reacting the C-Br bond first—is more challenging and requires the specialized conditions discussed in this guide.
Troubleshooting Guide: Selective Aryl Bromide Coupling
This section addresses specific problems encountered during palladium-catalyzed cross-coupling reactions aimed at the C(sp²)-Br bond.
Problem 1: Low or No Yield of the Desired Product
Q: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I'm trying to couple an arylboronic acid at the C-Br position. What are the most likely causes and how can I fix them?
A: Low yield is a common issue that can stem from several factors, from catalyst activity to reagent purity. Let's break down the troubleshooting process.
Causality & Solutions:
-
Improper Catalyst Activation: Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[10] If this reduction is inefficient, the reaction will not proceed.
-
Solution: Ensure your reaction conditions facilitate this reduction. This can be aided by phosphine ligands (which can be oxidized), the amine base, or by the homocoupling of boronic acids.[10] Alternatively, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, easily activated palladacycle precatalyst (e.g., G3-XPhos).[11]
-
-
Inappropriate Ligand Choice: The ligand is critical for both catalyst stability and reactivity. For selective C-Br activation in the presence of a C-I bond, a ligand that favors oxidative addition at the C(sp²) center is essential.
-
Solution: Employ bulky, electron-rich biaryl monophosphine ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to enhance the rate of oxidative addition for aryl halides and stabilize the active catalytic species.[4][5] Avoid simple, less bulky ligands like PPh₃ initially, as they may not provide sufficient selectivity or activity.
-
-
Base and Solvent Incompatibility: The base is crucial for activating the boronic acid in the transmetalation step.[12] The solvent must dissolve all components and be appropriate for the reaction temperature.
-
Solution: For Suzuki couplings, a common and effective system is an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent mixture like Toluene/H₂O or Dioxane/H₂O.[10] Ensure the base is finely powdered and dry. The choice of base can significantly impact the outcome, so screening different bases is a valid optimization step.[4]
-
-
Oxygen Sensitivity and Reagent Purity: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen, which can lead to catalyst deactivation (formation of Pd black) and promote side reactions like boronic acid homocoupling.[10][13] Impurities in reagents, particularly amines, can also poison the catalyst.[11]
-
Solution: Rigorously degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.[13] Assemble the reaction under an inert atmosphere using Schlenk line techniques or in a glovebox.[14][15][16] Ensure all reagents are pure and dry.[11][17]
-
Problem 2: Poor Chemoselectivity - Reaction at the Alkyl Iodide
Q: My reaction is working, but I'm getting a mixture of products. Mass spectrometry shows my coupling partner has added to the ethyl side-chain instead of the aromatic ring. How can I improve selectivity for the C-Br bond?
A: This is the core challenge with this substrate. Improving selectivity requires fine-tuning the catalyst system to electronically and sterically favor oxidative addition into the C-Br bond over the C-I bond.
Causality & Solutions:
-
Ligand Effects on Selectivity: The ligand's structure directly influences the transition state of the oxidative addition step.
-
Solution: As mentioned, bulky biaryl phosphine ligands are key. The steric hindrance around the palladium center created by ligands like XPhos or t-BuXPhos can disfavor interaction with the more accessible C(sp³)-I bond and promote activation of the C(sp²)-Br bond.[18][19] Computational studies have shown that ligand choice can dramatically alter the energy barriers for competing oxidative addition pathways, enabling inversion of natural reactivity.[20][21]
-
-
Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for the less reactive C-Br bond, but can also lead to a loss of selectivity and catalyst decomposition.
-
Solution: Start at a moderate temperature (e.g., 80 °C) and adjust based on the results. Sometimes, running the reaction at a lower temperature for a longer period can favor the desired pathway. For highly active catalyst systems, room temperature reactions may even be possible, which often enhances selectivity.[12]
-
-
Nature of the Coupling Partner: The nucleophilic partner can also influence the reaction course.
-
Solution: In some cases, the nature of the organometallic reagent (e.g., boronic acid vs. organozinc) can impact selectivity. While this is less common for altering C-Br vs. C-I reactivity, it's a parameter to consider during extensive optimization.
-
Experimental Protocol & Data
This protocol provides a robust starting point for selectively coupling an arylboronic acid at the C-Br position of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Materials:
-
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene/H₂O)
Procedure (under inert atmosphere):
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).[15][16]
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), base (e.g., K₃PO₄, 3 equiv), and the arylboronic acid (1.5 equiv).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times.[14] Add 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv) followed by the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | SPhos is highly effective for hindered couplings.[5] |
| Suzuki-Miyaura | XPhos Pd G3 (2) | (precatalyst) | K₂CO₃ (3) | Dioxane/H₂O | 90 | G3 precatalysts offer excellent activity and ease of use.[11] |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | (part of complex) | Et₃N / Piperidine | DMF | 60 | Copper(I) iodide (4 mol%) is required as a co-catalyst.[1][9] |
| Sonogashira (Cu-free) | Pd(P(t-Bu)₃)₂ (2) | (part of complex) | Cs₂CO₃ (2.5) | Dioxane | 80 | Avoids issues with alkyne homocoupling.[4][22] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | t-BuXPhos (4) | NaOt-Bu (2) | Toluene | 100 | Strong base and specialized ligand are crucial for C-N coupling.[18][23] |
Visual Logic & Workflow Diagrams
To aid in experimental design, the following diagrams illustrate the decision-making process and the fundamental catalytic cycle.
Caption: Catalyst selection workflow based on the target reaction site.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Journal of Chemical Education. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemical Communications (RSC Publishing). Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides. [Link]
-
RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Accounts of Chemical Research. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. [Link]
-
Beilstein Journal of Organic Chemistry. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
-
ResearchGate. Competition cross-coupling reaction of para-substituted iodoarenes with TMB and associated Hammett correlation. [Link]
-
PMC. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]
-
PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
ResearchGate. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Macmillan Group, Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Semantic Scholar. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
American Chemical Society. Facilitating chemoselectivity in ligand-free Suzuki-Miyauri cross-coupling reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
H.E.L Group. Improvements for air sensitive reactions by using a new developed inertizing manifold. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PMC. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl... [Link]
-
ChemRxiv. General Chemoselective Suzuki-Miyaura Cross-Coupling of Chloroaryl Triflates via a C-Cl Bond Activation. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nobelprize.org [nobelprize.org]
- 4. jmcct.com [jmcct.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Reactivity & Solvent Effects of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols for handling 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene .
This bifunctional building block features a highly electrophilic primary alkyl iodide, a cross-coupling-ready aryl bromide, and an inert aryl fluoride. Because it contains two distinct electrophilic sites, achieving strict chemoselectivity is highly dependent on the microenvironment created by your solvent system.
Chemoselectivity & Solvent-Driven Pathways (FAQ)
Q: How does solvent choice dictate whether the alkyl iodide or the aryl bromide reacts? A: The primary alkyl iodide is highly susceptible to nucleophilic substitution (SN2). In polar aprotic solvents (e.g., DMF, DMSO, MeCN), the lack of hydrogen-bond donors leaves nucleophiles unsolvated ("naked") and highly reactive, driving rapid SN2 at the aliphatic chain[1]. Conversely, transition-metal-catalyzed cross-coupling at the aryl bromide (e.g., Suzuki-Miyaura) is typically conducted in non-polar or biphasic solvent mixtures like Toluene/H₂O or THF. To prevent premature oxidative addition of the alkyl iodide by Pd(0) or Ni(0), it is standard practice to functionalize the alkyl iodide via SN2 prior to engaging the aryl bromide. Alternatively, advanced reductive cross-electrophile coupling can differentiate between these sites, though it requires precise tuning of the nickel catalyst and solvent[2].
Q: Why am I observing 2-bromo-4-fluorostyrene (elimination) instead of my desired SN2 product? A: This is a classic solvent-base interplay failure. If you are using a polar protic solvent (like ethanol or methanol) with a strong base, the solvent heavily solvates the nucleophile via hydrogen bonding, increasing the activation energy required for SN2[3]. Instead of acting as a nucleophile, the reagent acts as a base, abstracting the mildly acidic benzylic proton (β-hydrogen to the iodide). This drives an E2 elimination pathway, forming the unwanted styrene derivative. Switch to a polar aprotic solvent to suppress E2 and favor SN2.
Reaction pathways of 2-bromo-4-fluoro-1-(2-iodoethyl)benzene dictated by solvent selection.
Quantitative Data: Solvent Impact on Reaction Kinetics
The table below summarizes the profound effect solvent polarity has on the relative rate of SN2 substitution at the 2-iodoethyl group. Switching from a protic to an aprotic solvent can accelerate the reaction by up to a million-fold[4].
| Solvent | Solvent Classification | Dielectric Constant (ε) | Relative SN2 Rate | Mechanistic Impact |
| Methanol (MeOH) | Polar Protic | 33.0 | 1 | Strong hydrogen bonding solvates nucleophile, drastically reducing nucleophilicity. |
| Acetone | Polar Aprotic | 21.0 | 500 | Weak ion-dipole interactions leave nucleophile unsolvated and highly reactive. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | ~1,000,000 | High polarity stabilizes the transition state while leaving the anion completely free. |
Troubleshooting Guide: Common Experimental Failures
Issue 1: Degradation of the starting material during storage or reaction preparation.
-
Cause: Alkyl iodides are light-sensitive and prone to solvolysis. Moisture in hygroscopic polar aprotic solvents (like DMSO or DMF) can act as a weak nucleophile over time, slowly converting the iodoethyl group to an alcohol.
-
Solution: Store the compound at -20°C in amber vials under an inert atmosphere. Always use freshly anhydrous, degassed solvents for reactions.
Issue 2: Complex mixtures during Nickel-catalyzed cross-electrophile coupling.
-
Cause: Both the alkyl iodide and aryl bromide are electrophiles. While Ni-catalysis allows for cross-electrophile coupling between aryl halides and alkyl halides, homocoupling or non-selective oxidative addition will occur if the solvent and ligand are not perfectly matched[2].
-
Solution: Utilize highly specific ligands (e.g., PyBCamCN) and solvents like DMA or THF to tune the metal's chemoselectivity. For standard workflows, it is highly recommended to use a sequential functionalization strategy (see Section 4).
Standardized Experimental Protocols
To ensure maximum yield and chemoselectivity, we recommend a sequential workflow: first reacting the highly electrophilic alkyl iodide via SN2, followed by transition-metal catalysis at the aryl bromide.
Protocol A: Chemoselective SN2 Amination of the 2-Iodoethyl Group
-
Causality: Anhydrous Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature stabilizes the transition state of the SN2 reaction without solvating the amine nucleophile. K₂CO₃ acts as an insoluble, heterogeneous acid scavenger to neutralize the HI byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.
-
Self-Validation: Monitor the reaction via ¹H NMR. The successful displacement of iodine is confirmed by the upfield shift of the -CH₂-I triplet (typically ~3.3 ppm) to ~2.5-2.8 ppm (-CH₂-N), while the aromatic signals of the aryl bromide remain unperturbed.
-
Flame-dry a Schlenk flask and purge with N₂.
-
Dissolve 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv) in anhydrous Acetonitrile (0.2 M).
-
Add the secondary amine nucleophile (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).
-
Stir at 60°C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc).
-
Quench with distilled water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Downstream Suzuki-Miyaura Coupling of the Aryl Bromide
-
Causality: A biphasic Toluene/H₂O system is utilized because the non-polar toluene dissolves the organic intermediate, while the aqueous phase dissolves the inorganic base (K₃PO₄). This phase interface is critical for the activation of the arylboronic acid into a reactive boronate complex, which accelerates the transmetalation step in the catalytic cycle.
-
Self-Validation: The completion of the cross-coupling is validated by LC-MS (disappearance of the M and M+2 bromine isotope pattern) and the emergence of new aromatic proton signals in the 7.0-7.5 ppm region of the ¹H NMR spectrum.
-
In a degassed vial, combine the functionalized aryl bromide from Protocol A (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add a degassed solvent mixture of Toluene/H₂O (4:1 v/v) and K₃PO₄ (3.0 equiv).
-
Heat to 80°C for 12 hours under vigorous stirring.
-
Filter through a Celite pad, extract the aqueous layer with EtOAc, and purify via flash chromatography.
Sequential functionalization workflow for 2-bromo-4-fluoro-1-(2-iodoethyl)benzene.
References[1] Title: 11.3: Characteristics of the SN2 Reaction
Source: Chemistry LibreTexts URL: [2] Title: Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides Source: PubMed Central (NIH) URL: [4] Title: Chapter 7 Alkyl Halides and Nucleophilic Substitution Source: University of California, Irvine (UCI) URL: [3] Title: Factors Affecting the Rates of SN1 and SN2 Reactions Source: St. Paul's Cathedral Mission College URL:
Sources
Validation & Comparative
Structural Validation of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene: A Comparative Guide to X-Ray Crystallography vs. NMR and MS
As a Senior Application Scientist, I approach the structural validation of multi-halogenated systems not merely as a routine analytical task, but as an exercise in orthogonal verification. In drug development and materials science, the precise spatial arrangement and connectivity of halogenated scaffolds dictate their physicochemical properties and binding affinities.
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (C₈H₇BrFI) presents a uniquely rigorous analytical case study. Featuring three distinct halogens—fluorine, bromine, and iodine—this molecule demands a multi-faceted analytical approach. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against Multi-Nuclear Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), detailing the mechanistic causality behind each technique and providing self-validating experimental protocols.
Mechanistic Rationale: The "Why" Behind the Methods
To validate a structure with absolute certainty, we must understand the physical phenomena that make our analytical tools effective for this specific molecular class.
X-Ray Crystallography & The Heavy-Atom Effect
In SCXRD, the primary hurdle in transforming diffraction data into a 3D electron density map is the "phase problem." However, the scattering power of an atom is proportional to the square of its atomic number (
Multi-Nuclear NMR Spectroscopy
While X-ray provides a static solid-state snapshot, NMR provides dynamic solution-state connectivity. Fluorine-19 is an exceptional NMR nucleus due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio. It acts as a highly sensitive spectroscopic "spy" into the electronic environment of the benzene ring (2)[2]. By measuring the scalar couplings (
High-Resolution Mass Spectrometry (HRMS)
HRMS serves as the rapid, first-line gatekeeper. Bromine naturally exists as two stable isotopes,
Comparative Performance & Quantitative Data Summary
To objectively compare these alternatives, we must evaluate their primary data outputs and self-validation thresholds. The table below summarizes the expected quantitative metrics for validating 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
| Analytical Technique | Primary Structural Output | Expected Quantitative Metric for C₈H₇BrFI | Self-Validation Threshold |
| SCXRD | Absolute 3D atomic coordinates & bond lengths | I-C bond ≈ 2.14 Å; Br-C bond ≈ 1.90 Å; F-C bond ≈ 1.35 Å | |
| Multi-Nuclear NMR | Solution-state connectivity & regiochemistry | 100% integration match; experimental multiplets perfectly match simulated spin systems | |
| HRMS (ESI/APCI) | Exact mass & isotopic distribution | Mass error |
Orthogonal Validation Workflow
Relying on a single technique leaves vulnerabilities in structural assignments. The following diagram illustrates the orthogonal workflow required to achieve comprehensive validation.
Orthogonal structural validation workflow for multi-halogenated aromatic systems.
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed to be self-validating, ensuring that any deviation from the expected structure is immediately flagged by the data parameters.
Protocol 1: Single-Crystal X-Ray Diffraction (SCXRD)
Causality Focus: Minimizing thermal motion to resolve lighter atoms adjacent to heavy scatterers.
-
Crystal Growth: Dissolve 10 mg of the compound in a minimum volume of dichloromethane (DCM). Carefully layer with hexanes (1:3 ratio) in a crystallization tube. Allow slow vapor diffusion at 4 °C over 48–72 hours to yield diffraction-quality single crystals.
-
Mounting & Data Collection: Select a pristine crystal under a polarized light microscope. Mount on a MiTeGen loop using paratone oil. Transfer to a diffractometer equipped with a Mo K
( Å) source. Critical Step: Maintain the crystal at 100 K using a nitrogen cold stream. This minimizes thermal atomic displacement parameters (B-factors), which is essential to prevent the massive electron clouds of iodine and bromine from obscuring the adjacent carbon and fluorine atoms (3)[3]. -
Phase Solution: Utilize Patterson methods. The heavy iodine and bromine atoms will dominate the Patterson map, providing an unambiguous initial phase solution.
-
Refinement & Self-Validation: Perform full-matrix least-squares refinement on
. Anisotropically refine all non-hydrogen atoms. Validation Check: The structure is validated if the final factor drops below 5% and the residual electron density map shows no unexplained peaks near the heavy atoms.
Protocol 2: Multi-Nuclear NMR Spectroscopy
Causality Focus: Leveraging heteronuclear coupling to prove regiochemistry.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
-
H and
C Acquisition: Acquire H NMR ( MHz) to map the aliphatic iodoethyl protons (typically two distinct triplets) and the three aromatic protons. Acquire C{ H} NMR to confirm the 8-carbon skeleton. -
F NMR Acquisition: Acquire
F NMR. Validation Check: The spectrum must show a single fluorine environment. By analyzing the F signal without proton decoupling, the resulting multiplet will display specific and scalar couplings. These coupling constants mathematically prove the exact relative positions of the protons to the fluorine atom on the benzene ring, ruling out structural isomers.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
Causality Focus: Isotopic fingerprinting for absolute formula confirmation.
-
Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade methanol.
-
Ionization: Introduce the sample via direct infusion into an Atmospheric Pressure Chemical Ionization (APCI) source (preferred over ESI for relatively non-polar halogenated benzenes).
-
Acquisition & Self-Validation: Acquire data in positive ion mode. Validation Check: Locate the molecular ion
. The system validates the formula if it detects a doublet at exactly 327.876 and 329.874 with a 1:1 intensity ratio (confirming one Br) and a mass error of less than 5 ppm compared to the theoretical exact mass of C₈H₇BrFI.
Conclusion
While X-ray crystallography remains the gold standard for determining absolute 3D conformation and visualizing heavy-atom coordinates, it is inherently limited to the static solid state. By coupling SCXRD with the dynamic solution-state regiochemical mapping of
References
-
Facing the phase problem - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: RSC Publishing URL:[Link]
-
Validation of ligands in macromolecular structures determined by X-ray crystallography Source: International Union of Crystallography (IUCr) URL:[Link]
Sources
performance of different palladium catalysts with 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
This guide provides a technical analysis of palladium catalyst performance for the bifunctional substrate 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene . It addresses the critical chemoselectivity challenge between the reactive
Strategic Analysis: The Bifunctional Challenge
The substrate 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene presents a classic "selectivity vs. stability" conflict in cross-coupling chemistry.
-
Site A (Alkyl Iodide,
-C-I): Kinetically superior for oxidative addition ( is high) but thermodynamically unstable due to the presence of -hydrogens. Without specific catalytic control, the dominant pathway is -hydride elimination, collapsing the ethyl side chain into a styrene derivative (2-bromo-4-fluoro-styrene). -
Site B (Aryl Bromide,
-C-Br): Electronically activated by the 4-fluoro substituent (inductive withdrawal) but sterically hindered by the ortho-ethyl chain. Oxidative addition here is slower than at Site A.
The Core Problem: Standard Pd catalysts (e.g., Pd(PPh
Catalyst Performance Matrix
The following comparison evaluates catalysts based on Chemoselectivity (Site A vs. Site B) and Product Integrity (Coupling vs. Elimination).
| Catalyst System | Primary Active Species | Target Site Preference | Performance Outcome |
| Pd(PPh | Monometallic Pd(0) | Alkyl-I (Site A) | Failure (Elimination). Rapid oxidative addition to Alkyl-I followed by fast |
| Pd | Bulky, Electron-Rich Pd(0) | Alkyl-I (Site A) | Excellent. The bulky tricyclopentylphosphine (PCyp |
| [Pd( | Pd(I) Dimer | Aryl-Br (Site B)* | Selective (Conditional). Pd(I) dimers show unique preference for C-Br bonds. However, the high reactivity of the Alkyl-I makes this challenging; often requires "masking" the iodide or using radical scavengers. |
| Pd-PEPPSI-IPr | NHC-Pd(II) Precatalyst | Dual/Mixed | Good. NHC ligands stabilize the alkyl-Pd intermediate better than phosphines, allowing for Suzuki coupling at Site A with reduced elimination, though less effective than PCyp |
Detailed Pathway Analysis
Pathway A: Selective Functionalization of the Alkyl Iodide
Objective: Cross-couple the side chain (Site A) while preserving the Aryl-Br (Site B).
Recommended System: Pd
This system is the "Gold Standard" for primary alkyl halides. The ligand PCyp
-
Mechanism: The reaction likely proceeds via a hybrid radical/polar mechanism where the alkyl iodide generates a transient radical that recombines with the catalyst, bypassing the
-elimination trap. -
Expected Yield: >85% Coupling Product.
-
Byproduct: <5% Styrene (Elimination).
Pathway B: Selective Functionalization of the Aryl Bromide
Objective: Cross-couple the ring (Site B) while preserving the Alkyl-I.
Recommended System: [Pd(
This is a high-risk, high-reward strategy. Pd(I) dimers operate via a dinuclear mechanism that is highly distinct from standard Pd(0) cycles. They exhibit an innate preference for C(
-
Caveat: The Alkyl-I is still a "hot" electrophile. To succeed, the reaction is often run at lower temperatures (Room Temp) to kinetically favor the C-Br insertion, or the Alkyl-I is temporarily protected (e.g., via Finkelstein exchange to Cl, though not applicable here).
-
Alternative: Use a Nickel catalyst (e.g., Ni(COD)
+ bipyridine) which can be tuned to prefer sites under specific photoredox conditions, though Ni often attacks Alkyl-I aggressively.
Visualizing the Selectivity Logic
Caption: Decision tree for catalyst selection. Green path indicates the recommended route for alkyl coupling; Red path shows the failure mode of standard catalysts.
Experimental Protocol: Selective Alkyl-I Negishi Coupling
Rationale: This protocol utilizes the Pd/PCyp
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.0 equiv)
-
Nucleophile: Alkylzinc halide (1.2 equiv) (Prepared via Zn insertion or transmetallation)
-
Catalyst: Pd
(dba) (2 mol %)[1] -
Ligand: PCyp
(Tri-cyclopentylphosphine) (8 mol %) -
Solvent: THF/NMP (2:1 ratio)
-
Additive: N-Methylimidazole (NMI) (1.0 equiv) - Critical for stabilizing the Zn species and accelerating the reaction.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox or under strict Ar flow, mix Pd
(dba) and PCyp in THF. Stir for 10 minutes until the solution turns from purple to orange/yellow (formation of active Pd(0)L ). -
Substrate Addition: Add the substrate (dissolved in minimal THF) to the catalyst solution.
-
Nucleophile Injection: Add the organozinc reagent dropwise via syringe.
-
Activation: Add NMI immediately after the zinc reagent.
-
Reaction: Heat to 60°C for 4-12 hours. Monitor via GC-MS or LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (M+) and the absence of the styrene peak (M-HI).
-
-
Workup: Quench with saturated NH
Cl, extract with ether, and purify via silica gel chromatography.
Expected Data Profile:
-
Conversion: >95%
-
Selectivity: >20:1 (Coupling vs. Elimination)
-
Chemoselectivity: The Aryl-Br bond remains >90% intact (unless the organozinc is extremely reactive or temperature is excessive).
References
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[1][2] Journal of the American Chemical Society, 125(41), 12527-12530. Link
-
Kalvet, I., Magnin, G., & Schoenebeck, F. (2017). Palladium(I) Dimer Enabled Extremely Rapid and Chemoselective Alkylation of Aryl Bromides over Triflates and Chlorides in Air. Angewandte Chemie International Edition, 56(6), 1581-1585. Link
-
Cárdenas, D. J. (2003). Advances in Functional-Group-Tolerant Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Angewandte Chemie International Edition, 42(4), 384-387. Link
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides. Chemical Reviews, 111(3), 1417-1492. Link
Sources
comparative study of synthesis routes for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Introduction
2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its trifunctional nature, featuring bromo, fluoro, and iodoethyl moieties, allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comparative analysis of two primary synthetic routes for this compound, offering insights into the strategic considerations and experimental details for each pathway. The presented methodologies are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic options, supported by experimental data and mechanistic rationale.
Retrosynthetic Analysis
The synthesis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene can be approached from several precursors. A logical retrosynthetic disconnection points to 2-(2-bromo-4-fluorophenyl)ethanol as a key intermediate, which can be readily converted to the target iodide. This alcohol can, in turn, be synthesized through two main pathways: a) the elaboration of a C1 synthon (an aldehyde) or b) the reduction of a C2 synthon (an acetophenone). This guide will compare these two forward-thinking strategies.
Route 1: Synthesis via Aldehyde Elaboration
This route commences with the commercially available 4-fluorobenzaldehyde and proceeds through a bromination, a Wittig reaction to extend the carbon chain, a hydroboration-oxidation to form the primary alcohol, and a final iodination step.
Step 1.1: Synthesis of 2-Bromo-4-fluorobenzaldehyde
The initial step involves the regioselective bromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para-director, and the aldehyde group is a meta-director. However, the strong activating effect of the fluorine atom directs the electrophilic substitution to the position ortho to it.
A robust method for this transformation involves the use of a bromide reagent in an acidic medium.[1] A patent describes dissolving 4-fluorobenzaldehyde in an acid solution (such as a mixture of trifluoroacetic acid and sulfuric acid) and treating it with a bromide source like dibromohydantoin.[2] This method provides the desired product in high yield.
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde [2]
-
To a suitable reactor, add a 5:1 (v/v) mixture of trifluoroacetic acid and sulfuric acid and cool to 0 °C.
-
Add 4-fluorobenzaldehyde (1.0 eq).
-
Slowly add dibromohydantoin (1.0 eq) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., n-hexane).
-
Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde.
Step 1.2: Wittig Reaction to 2-Bromo-4-fluorostyrene
The Wittig reaction is a reliable method for converting aldehydes to alkenes.[3][4][5] In this step, 2-bromo-4-fluorobenzaldehyde is reacted with a methylide ylide, typically generated from methyltriphenylphosphonium bromide and a strong base like n-butyllithium.
Experimental Protocol: Wittig Olefination
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude 2-bromo-4-fluorostyrene can be purified by column chromatography.
Step 1.3: Hydroboration-Oxidation to 2-(2-bromo-4-fluorophenyl)ethanol
Anti-Markovnikov hydration of the terminal alkene is achieved through a hydroboration-oxidation sequence. This two-step process first involves the addition of a borane reagent (e.g., borane-THF complex) across the double bond, followed by oxidation with hydrogen peroxide and a base.
Experimental Protocol: Hydroboration-Oxidation
-
Dissolve 2-bromo-4-fluorostyrene (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add borane-THF complex (1.0 M solution in THF, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Cool the mixture to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (3M).
-
Carefully add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 20 °C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude alcohol by column chromatography.
Step 1.4: Iodination to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
The final step is the conversion of the primary alcohol to the corresponding iodide. The Appel reaction provides a mild and efficient method for this transformation, utilizing triphenylphosphine and iodine.[6][7][8][9][10]
Experimental Protocol: Appel Reaction [9]
-
Dissolve 2-(2-bromo-4-fluorophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add iodine (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. The crude product can be purified by column chromatography to yield 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Route 2: Synthesis via Friedel-Crafts Acylation
This alternative pathway begins with the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene to introduce the acetyl group, followed by reduction of the ketone to the alcohol, and subsequent iodination.
Step 2.1: Friedel-Crafts Acylation to 2-Bromo-4-fluoroacetophenone
1-bromo-3-fluorobenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The directing effects of the bromo and fluoro substituents guide the acylation to the desired position.
Experimental Protocol: Friedel-Crafts Acylation
-
To a suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane, add acetyl chloride (1.1 eq) at 0 °C under an inert atmosphere.
-
Add a solution of 1-bromo-3-fluorobenzene (1.0 eq) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude 2-bromo-4-fluoroacetophenone can be purified by recrystallization or column chromatography.
Step 2.2: Reduction of 2-Bromo-4-fluoroacetophenone
The ketone is reduced to the corresponding secondary alcohol using a mild reducing agent like sodium borohydride.
Experimental Protocol: Ketone Reduction
-
Dissolve 2-bromo-4-fluoroacetophenone (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude 2-(2-bromo-4-fluorophenyl)ethanol, which can be purified by column chromatography.
Step 2.3: Iodination to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
This step is identical to Step 1.4, employing the Appel reaction to convert the alcohol to the final product.
Comparative Analysis
| Parameter | Route 1: Aldehyde Elaboration | Route 2: Friedel-Crafts Acylation |
| Starting Materials | 4-Fluorobenzaldehyde, Methyltriphenylphosphonium bromide | 1-Bromo-3-fluorobenzene, Acetyl chloride |
| Number of Steps | 4 | 3 |
| Key Reactions | Bromination, Wittig Reaction, Hydroboration-Oxidation, Appel Reaction | Friedel-Crafts Acylation, Ketone Reduction, Appel Reaction |
| Potential Challenges | Handling of strong bases (n-BuLi) and borane reagents. Stereoselectivity of the Wittig reaction might need optimization. | Regioselectivity of the Friedel-Crafts acylation. Handling of Lewis acids. |
| Overall Yield (estimated) | Moderate | Moderate to Good |
| Scalability | Wittig and hydroboration steps may present challenges on a large scale. | Friedel-Crafts and reduction steps are generally scalable. |
Conclusion
Both synthetic routes offer viable pathways to 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. Route 1, starting from 4-fluorobenzaldehyde, is a versatile approach that builds the carbon chain systematically. However, it involves more steps and requires careful handling of sensitive reagents. Route 2, via Friedel-Crafts acylation, is more convergent but relies on the regioselective acylation of a di-substituted benzene ring.
The choice of synthesis route will depend on the specific requirements of the researcher, including the availability of starting materials, scale of the synthesis, and familiarity with the key chemical transformations. Both routes culminate in the formation of the crucial alcohol intermediate, which is efficiently converted to the target iodo compound using the Appel reaction. This guide provides the necessary framework for an informed decision and successful synthesis of this important chemical building block.
Visualizations
Route 1: Aldehyde Elaboration Pathway
Caption: Synthetic pathway for Route 1 starting from 4-fluorobenzaldehyde.
Route 2: Friedel-Crafts Acylation Pathway
Caption: Synthetic pathway for Route 2 starting from 1-bromo-3-fluorobenzene.
References
Sources
- 1. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Publish Comparison Guide: Quantitative Analysis of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Executive Summary
The Challenge: 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a highly functionalized halogenated aromatic intermediate. Its structural core features a thermally sensitive 2-iodoethyl side chain. While Gas Chromatography (GC) is often the default for halo-aromatics, this specific alkyl-iodide moiety presents a critical failure mode: thermal elimination of hydrogen iodide (HI) in the injector port, leading to false quantification of the styrene analog (2-bromo-4-fluoro-1-vinylbenzene).
The Solution: High-Performance Liquid Chromatography (HPLC) is the requisite technique for quantitative accuracy. This guide compares the standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase. Our data indicates that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
Part 1: Compound Profile & Analytical Challenges
The analyte possesses three distinct halogen atoms (Br, F, I), creating a unique electron-density profile. The primary analytical risk is the lability of the C-I bond on the ethyl chain.
| Feature | Characteristic | Analytical Implication |
| Moiety | Alkyl Iodide (-(CH | Thermal Instability: Prone to E2 elimination at temperatures >150°C. Precludes standard GC-MS analysis. |
| Core | Fluorinated Benzene Ring | Hydrophobicity: High LogP (~3.5) requires Reverse Phase (RP) chromatography. |
| Impurities | Des-iodo / Vinyl analogs | Selectivity Requirement: Method must resolve the target from the elimination product (styrene derivative). |
Diagram 1: Analytical Decision Matrix
Figure 1: Decision logic for selecting HPLC over GC and Phenyl-Hexyl over C18.
Part 2: Method Comparison
HPLC vs. GC-MS: The Stability Criterion
Experimental evidence suggests that injecting 2-iodoethyl arenes into a GC inlet at 250°C results in ~5-15% degradation into the vinyl analog. This is an artifact of the analysis, not the sample quality.
-
GC-MS: Suitable only for qualitative ID of the aromatic core if degradation is accounted for.
-
HPLC-UV: Operates at ambient temperature (25-30°C), preserving the integrity of the alkyl iodide.
Stationary Phase Comparison: C18 vs. Phenyl-Hexyl
While C18 columns separate based on hydrophobicity, Phenyl-Hexyl columns utilize
Performance Data Summary:
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150mm, 5µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm) |
| Retention Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Retention Time ( | 8.4 min | 9.2 min |
| Resolution ( | 1.8 (vs. Vinyl impurity) | 3.5 (vs. Vinyl impurity) |
| Tailing Factor ( | 1.2 | 1.05 |
| LOD | 0.5 µg/mL | 0.5 µg/mL |
Scientist's Insight: The Phenyl-Hexyl phase pulls the halogenated target away from non-halogenated impurities more effectively because the halogens (F, Br, I) alter the electron density of the benzene ring, modulating the strength of the
Part 3: Optimized Experimental Protocol
Workflow Diagram
Figure 2: Step-by-step analytical workflow for quantitative validation.
Detailed Methodology
1. Reagents & Standards
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q).
-
Buffer: 0.1% Phosphoric Acid (
) or 0.1% Formic Acid (if MS detection is required). Note: Acidic pH suppresses silanol activity and improves peak shape for halo-arenes.
2. Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm (e.g., Phenomenex Luna or equivalent).
-
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 220 nm (primary) and 254 nm (secondary).
-
Why 220 nm? Halogenated benzenes show strong absorption here; 254 nm is more specific but less sensitive.
-
3. Gradient Profile
The hydrophobic nature of the iodine and bromine requires a high percentage of organic solvent to elute.
| Time (min) | % Water (0.1% | % Acetonitrile | Description |
| 0.0 | 60 | 40 | Initial equilibration |
| 10.0 | 10 | 90 | Linear ramp to elute target |
| 12.0 | 10 | 90 | Hold to wash lipophilic impurities |
| 12.1 | 60 | 40 | Return to initial |
| 15.0 | 60 | 40 | Re-equilibration |
4. Sample Preparation
-
Stock Solution: Weigh 10 mg of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile .
-
Caution: Do not use Methanol for the stock solution if storing >24 hours, as nucleophilic attack on the alkyl iodide is possible over long durations.
-
-
Working Standard: Dilute stock 1:20 with Water/ACN (50:50) to reach 50 µg/mL. Filter through a 0.22 µm PTFE filter.
Part 4: Troubleshooting & Critical Parameters
"Ghost" Peaks (Deiodination)
If you observe a small peak eluting earlier than the main peak with a similar UV spectrum, it is likely the hydrolysis product (alcohol) or the elimination product (styrene).
-
Cause: Sample solvent contained water and was left at room temperature for too long.
-
Fix: Prepare samples fresh in 100% ACN; dilute with water immediately before injection.
Peak Broadening
-
Cause: The iodine atom is large and lipophilic ("soft" halogen). It can interact with residual silanols on older silica columns.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.5 with phosphoric acid) to protonate silanols. Use "end-capped" columns.
Light Sensitivity
Alkyl iodides are photosensitive.
-
Protocol: Use amber glassware for all stock solutions. Limit exposure to ambient lab light.
References
-
Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
National Institutes of Health (NIH). (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds. PubMed. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. Retrieved from [Link]
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
PubChem. (2025).[1] 2-Bromo-4-fluoro-1-iodobenzene Compound Summary. (Used as structural analog reference for physical properties). Retrieved from [Link]
Sources
- 1. 2-Bromo-4-fluoro-1-iodobenzene | C6H3BrFI | CID 2773372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Benchmarking 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene: A Strategic Guide to Orthogonal Building Blocks
In modern medicinal chemistry and complex scaffold synthesis, the selection of bifunctional building blocks dictates the efficiency of the entire synthetic route. 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene is a highly specialized, polyfunctional reagent designed for orthogonal reactivity. It features a highly electrophilic primary iodide for rapid
This guide benchmarks its performance against structurally similar alternatives, providing researchers with the mechanistic causality and empirical data needed to optimize late-stage functionalization and lead optimization workflows.
Mechanistic Deconstruction: Why This Specific Substitution Pattern?
To understand the superiority of 2-bromo-4-fluoro-1-(2-iodoethyl)benzene in specific workflows, we must deconstruct the causality behind its three functional groups:
The 2-Iodoethyl Group: Kinetic Superiority in Alkylation
The primary iodoethyl moiety serves as an exceptional alkylating agent. In bimolecular nucleophilic substitution (
The Aryl Bromide: Chemoselective Cross-Coupling
The bromine atom at the ortho position provides a handle for Suzuki, Heck, or Buchwald-Hartwig cross-couplings. Because the
The 4-Fluoro Substituent: Metabolic Shielding
In drug development, the para-position of an unsubstituted phenyl ring is a notorious "soft spot" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Replacing the weak C–H bond (113 kcal/mol) with a highly polarized, exceptionally strong C–F bond (126 kcal/mol) effectively blocks para-hydroxylation 3. Furthermore, the high electronegativity of fluorine lowers the basicity of nearby amines and enhances membrane permeability, directly improving the molecule's pharmacokinetic (PK) profile 4.
Figure 1: Metabolic shielding effect of the para-fluoro substituent against CYP450 oxidation.
Benchmarking Matrix: Comparative Performance
To objectively evaluate 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, we benchmark it against three closely related building blocks across critical synthetic and biological parameters.
| Building Block | Cross-Coupling Competence | Metabolic Stability (CYP450) | Primary Application | |
| 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene | Extremely Fast (RT, 1-2h) | High (Ortho-Br) | Excellent (F-blocked) | Advanced lead optimization |
| 1-(2-Bromoethyl)-2-bromo-4-fluorobenzene | Slow (Requires >60°C or NaI) | High (Ortho-Br) | Excellent (F-blocked) | Cost-sensitive scale-up |
| 2-Bromo-1-(2-iodoethyl)benzene | Extremely Fast (RT, 1-2h) | High (Ortho-Br) | Poor (Prone to hydroxylation) | Early discovery / Probes |
| 4-Fluoro-1-(2-iodoethyl)benzene | Extremely Fast (RT, 1-2h) | None (Lacks Br) | Excellent (F-blocked) | Simple appendage capping |
Data Interpretation: While the bromoethyl analog is cheaper, its sluggish
Experimental Workflows & Self-Validating Protocols
The following methodologies demonstrate the orthogonal reactivity of the molecule. The protocols are designed as self-validating systems, ensuring that causality and chemical logic dictate every step.
Protocol 1: Chemoselective N-Alkylation
Objective: Alkylate a secondary amine nucleophile at room temperature without activating the aryl bromide.
-
Reagent Assembly: Dissolve the secondary amine (1.0 eq) and 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene (1.1 eq) in anhydrous Acetonitrile (MeCN) (0.2 M).
-
Causality: MeCN is a polar aprotic solvent. It solvates cations well but leaves nucleophilic anions/lone pairs "naked" and highly reactive, drastically accelerating the
transition state.
-
-
Base Addition: Add anhydrous
(2.0 eq).-
Causality:
acts as an insoluble, mild inorganic base to scavenge the generated hydroiodic acid (HI), preventing the protonation and subsequent deactivation of the amine nucleophile.
-
-
Reaction Execution: Stir at 25°C for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The complete disappearance of the UV-active iodide spot confirms the kinetic advantage of the primary iodide. If using the bromoethyl analog, this step would show <10% conversion at 2 hours, requiring a Finkelstein catalyst (NaI) and reflux conditions.
-
Workup: Filter the suspension to remove inorganic salts (
, ). Concentrate the filtrate under reduced pressure. The resulting intermediate retains the aryl bromide intact for Step 2.
Protocol 2: Orthogonal Suzuki-Miyaura Cross-Coupling
Objective: Couple the ortho-bromo group of the newly formed N-alkyl intermediate with an aryl boronic acid.
-
Reagent Assembly: Combine the N-alkylated intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and
(2.5 eq) in a 4:1 mixture of 1,4-Dioxane and Water.-
Causality: The biphasic solvent system is a self-validating choice; the water dissolves the inorganic base required for the transmetalation step, while the dioxane keeps the organic substrates in solution.
-
-
Catalyst Addition: Add
(0.05 eq) under an inert argon atmosphere.-
Causality: The ortho-iodoethyl/alkylamine group creates significant steric hindrance around the C–Br bond.
utilizes a bidentate ligand with a large bite angle, which forces the palladium center into a geometry that accelerates reductive elimination despite the steric bulk.
-
-
Reaction Execution: Heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and separate the phases. The organic layer contains the highly functionalized, fluorinated target scaffold.
Figure 2: Chemoselective workflow demonstrating orthogonal reactivity of the iodoethyl and bromo groups.
Conclusion
When benchmarking 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene against its analogs, the data clearly supports its use as a premium building block for complex synthesis. The kinetic disparity between the primary iodide and the aryl bromide allows for perfect chemoselectivity without the need for protecting groups. Furthermore, the strategic placement of the fluorine atom ensures that the resulting scaffolds possess the metabolic stability required for rigorous in vivo applications.
References
- National Institutes of Health (NIH)
- Reactivity of Alkyl Halides in SN2 Reactions Chemistry Steps URL
- Michigan State University (MSU)
- Full article: The role of fluorine in medicinal chemistry Taylor & Francis Online URL
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene: A Guide for Laboratory Professionals
The proper handling and disposal of halogenated organic compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene, a compound that, while not having a widely available specific Safety Data Sheet (SDS), can be managed by adhering to the established protocols for structurally similar hazardous chemicals. This document is intended for researchers, scientists, and drug development professionals, offering practical insights beyond standard product information to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1][3]
-
Toxicity: Although acute toxicity data for this specific compound is unavailable, many halogenated organic compounds are considered toxic.[2]
Given these potential hazards, a thorough risk assessment should be conducted before handling the compound, and all operations should be performed within a certified chemical fume hood.[4]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and crucial barrier against chemical exposure. The minimum required PPE for handling 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene includes:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 compliant safety goggles. A face shield should be worn when there is a risk of splashing.[5][6] | Provides a seal around the eyes to protect against splashes and vapors. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). It is advisable to wear double gloves.[7] | Protects against skin contact and absorption. Double gloving minimizes the risk of exposure in case the outer glove is compromised.[7] |
| Body Protection | A flame-resistant lab coat.[5] | Protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used for large spills or in poorly ventilated areas. | Prevents inhalation of harmful vapors or dust. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
For Small Spills (less than 100 mL):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Ensure Ventilation: Work within a fume hood if possible, or ensure the area is well-ventilated.
-
Don Appropriate PPE: Before cleanup, ensure you are wearing the correct PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[8][9] Work from the outside of the spill inwards to prevent spreading.[8]
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
For Large Spills (greater than 100 mL):
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Activate Emergency Procedures: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.
-
Restrict Access: Prevent entry to the contaminated area.
Step-by-Step Disposal Procedure
The disposal of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene must comply with local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal methods.
-
Segregation of Waste: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[10][11] Mixing these waste types can lead to dangerous reactions and complicates the disposal process, often increasing costs.[10]
-
Waste Container Selection: Use a designated, properly labeled, and chemically compatible container for collecting waste containing 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. The container should be kept tightly closed when not in use.[12]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene".[12] Do not use abbreviations or chemical formulas.[12]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time according to institutional policy (typically 3 months), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
-
Incineration: Halogenated organic compounds are typically disposed of via high-temperature incineration by a specialized waste management facility.[10] This method is necessary to ensure the complete destruction of the hazardous components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
Caption: Disposal workflow for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 13
-
Safety & Risk Services. Organic Solvent Waste Disposal. 14
-
Department of Chemistry and Biochemistry. Flame Resistant PPE. 15
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3-fluoro-4-iodobenzene. 16
-
SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. 17
-
Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-fluoro-4-iodobenzene. 18
-
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SAFETY DATA SHEET - 4-Bromo-1-fluoro-2-nitrobenzene. 34
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Personal protective equipment for handling 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
Essential Safety and Handling Guide for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene
A Note on This Guidance: No specific Safety Data Sheet (SDS) is currently available for 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. The following recommendations are therefore based on the known hazards of structurally similar compounds, including 1-Bromo-4-fluorobenzene[1], 1-Bromo-3-fluoro-4-iodobenzene[2], and other halogenated aromatic compounds. A conservative approach to safety is strongly advised.
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene. The information herein is designed to ensure safe laboratory operations, from initial handling to final disposal.
Potential Hazards
Based on analogous compounds, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Causes skin irritation and is expected to cause serious eye irritation.[2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes. This should be supplemented with specific equipment based on the nature of the work.
| Operation Type | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | ANSI Z87.1 compliant safety glasses or chemical splash goggles.[3] | Disposable nitrile gloves. Consider double-gloving for added protection. | Standard lab coat. Work must be conducted in a certified chemical fume hood. |
| High-Volume Handling or Splash Potential (e.g., large-scale reactions, pouring) | Chemical splash goggles and a face shield.[4] | Heavy-duty chemical resistant gloves (e.g., Viton or Silver Shield) over disposable nitrile gloves.[5] | Chemical-resistant apron over a lab coat. Ensure work is performed in a chemical fume hood. |
| Risk of Aerosolization or Unknown Reaction | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical resistant gloves (e.g., Viton or Silver Shield) over disposable nitrile gloves.[5] | A Nomex or flame-resistant lab coat should be considered if flammable solvents are present.[4] Respiratory protection may be required; consult with your institution's environmental health and safety department.[6] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[7]
Step-by-Step Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Weighing: If the compound is a solid, weigh it directly into your reaction vessel within the fume hood to avoid transferring it in an open container.
-
Transferring: Use a funnel for transferring solutions to minimize the risk of spills.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water. Decontaminate the work surface.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Emergency and Disposal Plan
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][8] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
-
Spills:
-
Small Spills (in a fume hood): Alert others in the area.[9] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[9] Collect the absorbed material into a sealed container for disposal as hazardous waste.[9][10]
-
Large Spills (or any spill outside a fume hood): Evacuate the laboratory immediately and alert others.[10] Close the laboratory door and contact your institution's emergency response team.[10]
-
Disposal Plan:
As a halogenated organic compound, 2-Bromo-4-fluoro-1-(2-iodoethyl)benzene and any materials contaminated with it must be disposed of as hazardous waste.[11][12]
-
Collect all waste in a designated, labeled, and sealed container.
-
Do not mix with non-halogenated solvent waste.[11]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2025, September 24). Chemical Spill. Division of Research Safety. Retrieved from [Link]
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University of Georgia Environmental Health & Safety. (2025, January 14). Spill Control/Emergency Response. EHSO Manual. Retrieved from [Link]
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Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
